L-Arginine dihydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.2ClH/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1H/t4-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFDKEOHAJGWGZ-FHNDMYTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206834 | |
| Record name | L-Arginine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58107-60-1 | |
| Record name | L-Arginine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058107601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of L Arginine and Its Hydrochloride Salt in Contemporary Scientific Inquiry
L-arginine, a semi-essential amino acid, is a fundamental building block of proteins and a key player in numerous physiological processes. healthline.com Its hydrochloride salt, L-arginine dihydrochloride (B599025), is often utilized in research and pharmaceutical applications due to its enhanced stability and solubility. atamanchemicals.comchemicalbook.compatsnap.com The significance of this compound in modern science is multifaceted, with prominent roles in nitric oxide research, protein chemistry, and drug delivery systems.
A primary area of investigation revolves around L-arginine's role as the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. atamanchemicals.compatsnap.comnih.gov Researchers extensively use L-arginine dihydrochloride to modulate NO production in cellular and animal models, thereby elucidating the intricate mechanisms of the nitric oxide pathway in both health and disease. pubcompare.aicaymanchem.com Studies have explored its potential in cardiovascular research, with investigations into its effects on blood pressure and conditions like angina. atamanchemicals.comchemicalbook.comnih.gov
In the field of protein biochemistry, this compound is widely employed as a protein stabilizer and an agent to prevent aggregation. atamanchemicals.compfanstiehl.comdrug-dev.com It is particularly valuable in the refolding of recombinant proteins, a critical step in the production of biopharmaceuticals where proteins can misfold and form insoluble aggregates. pfanstiehl.comresearchgate.net The compound's ability to enhance the solubility of both folded and unfolded proteins makes it a crucial component in protein formulation and purification processes, including affinity chromatography. drug-dev.comnih.gov Furthermore, research has shown that L-arginine hydrochloride can reduce the viscosity of high-concentration antibody solutions, a significant challenge in the development of biotherapeutics. drug-dev.com
The compound also finds application in cell culture media, where it serves as an essential nutrient supporting cell growth and the production of biologics like monoclonal antibodies and viral vectors. atamanchemicals.compfanstiehl.com Recent studies have also explored its utility in stabilizing DNA polymerases at ambient temperatures, potentially reducing the reliance on cold-chain storage in resource-limited settings. biorxiv.org Additionally, its unique properties are being harnessed in the development of novel drug delivery systems, such as hydrogel patches for transdermal drug administration. nih.gov
Historical Context of L Arginine Hydrochloride in Chemical Synthesis and Biological Studies
The journey of L-arginine began in 1886 when German chemist Ernst Schulze and his assistant Ernst Steiger first isolated it from yellow lupin seedlings. wikipedia.org The name "arginine" was derived from the Greek word "árgyros" (silver) due to the silver-white appearance of its nitrate (B79036) crystals. wikipedia.org The definitive structure of arginine was established in 1897 by Schulze and Ernst Winterstein, who also achieved its synthesis from ornithine and cyanamide (B42294) in 1899. atamanchemicals.comwikipedia.org However, it was Sørensen's synthesis in 1910 that dispelled any lingering doubts about its structure. wikipedia.orgahajournals.org
The recognition of L-arginine as a precursor to a biologically significant molecule came much later with the discovery of nitric oxide's role as a signaling molecule. This discovery, which earned the 1998 Nobel Prize in Physiology or Medicine, catapulted L-arginine into the forefront of biomedical research. The use of its hydrochloride salt became prevalent due to its improved handling properties, such as increased stability and solubility, making it more suitable for experimental and formulation purposes. atamanchemicals.compatsnap.com
Early biological studies focused on its role in the urea (B33335) cycle, a critical metabolic pathway for the detoxification of ammonia (B1221849). chemicalbook.comnih.gov It was also identified as a secretagogue, stimulating the release of hormones like growth hormone, which led to its use as a diagnostic agent for pituitary function. wikipedia.orgpatsnap.com Over the decades, the scope of research expanded dramatically. The "L-arginine paradox," a term coined to describe the observation that supplemental L-arginine can have biological effects despite the theoretical saturation of nitric oxide synthase (NOS) at physiological concentrations, has fueled extensive investigation into its transport and metabolism. nih.gov
The application of L-arginine hydrochloride in protein chemistry also has a significant history. It was discovered to be a useful agent in assisting the refolding of recombinant proteins by suppressing aggregation. oup.com This finding has had a profound impact on the biopharmaceutical industry, where the efficient production of correctly folded and active protein therapeutics is a major goal. researchgate.net Its use as a stabilizer in protein formulations has become a standard practice, contributing to the development of numerous approved protein-based drugs. drug-dev.comoup.com
Structural Basis of L Arginine Hydrochloride for Advanced Research Applications
Chemical Synthesis Pathways for L-Arginine Dihydrochloride
The preparation of this compound is a fundamental process that enables its use in further chemical modifications. The primary methods involve direct synthesis in aqueous solutions and the formation of ester intermediates.
Aqueous Solution-Based Synthesis Protocols
The synthesis of this compound in an aqueous medium is a straightforward and common method. This process typically involves the reaction of L-arginine with hydrochloric acid in water. The reaction can be influenced by temperature and the molar ratio of the reactants. For instance, studies have investigated the reaction of L-arginine with hydrochloric acid in an aqueous solution at temperatures ranging from 0 to 33°C, leading to the formation of different compounds, including L-Arg·HCl and L-Arg·2HCl·H2O. researchgate.net A typical laboratory-scale synthesis might involve dissolving L-arginine in water, followed by the addition of hydrochloric acid. The resulting this compound can then be isolated by crystallization, often facilitated by the addition of a less polar solvent like ethanol (B145695) to decrease its solubility and promote precipitation. orgsyn.org
Esterification Processes for L-Arginine Ethyl Ester Dihydrochloride Intermediates
A key intermediate for many derivatization reactions is L-arginine ethyl ester dihydrochloride. sapub.orgpsu.edu This compound is synthesized through the esterification of L-arginine. A common method involves reacting L-arginine hydrochloride with ethanol in the presence of a catalyst like thionyl chloride. sapub.orgpsu.edu The reaction is typically conducted at reflux temperatures for several hours to ensure complete esterification. sapub.orgpsu.edu Another described method involves cooling absolute ethanol, adding thionyl chloride, and then L-arginine, followed by a stepwise increase in temperature to facilitate the reaction. google.com The resulting L-arginine ethyl ester dihydrochloride is a versatile precursor for further modifications due to the presence of the reactive ester and amino groups. sapub.orgpsu.edu
Table 1: Synthesis Methods for L-Arginine Ethyl Ester Dihydrochloride This interactive table summarizes different reported methods for the synthesis of L-Arginine ethyl ester dihydrochloride.
| Starting Material | Reagents | Key Conditions | Reference |
|---|---|---|---|
| L-Arginine HCl | Ethyl alcohol, Thionyl chloride | Reflux for 4-5 hours | sapub.orgpsu.edu |
Acylation Reactions Utilizing L-Arginine Ethyl Ester Dihydrochloride
L-arginine ethyl ester dihydrochloride is frequently used in acylation reactions to produce Nα-acyl arginine ethyl esters. sapub.orgpsu.edu This is often achieved through the Schotten-Baumann reaction, where the L-arginine ethyl ester dihydrochloride is reacted with a long-chain acid chloride in an aqueous solution. sapub.orgpsu.edu The pH of the reaction is carefully controlled, typically between 5.5 and 7, by the addition of a base like sodium hydroxide (B78521). sapub.orgpsu.edu This method allows for the selective acylation of the α-amino group. sapub.orgpsu.edu The resulting Nα-acyl arginine ethyl esters are a class of cationic surfactants with various applications. sapub.orgpsu.edu
Preparation of Functionalized Arginine Derivatives
The functionalization of L-arginine and its dihydrochloride salt leads to the creation of novel molecules with specific properties, including surfactants and products of the Maillard reaction.
Synthesis of Arginine-Derived Cationic Surfactants
Arginine-based cationic surfactants are a significant class of derivatives synthesized from L-arginine. sapub.orgpsu.edu These amphiphilic molecules are produced by the condensation of an acid chloride, typically a fatty acid chloride, with an esterified amino acid like L-arginine ethyl ester. sapub.orgpsu.edu The synthesis is a two-step process: first, the esterification of L-arginine, followed by the acylation of the α-amino group. sapub.orgpsu.edu For example, Nα-Octanoyl-L-Arginine ethyl ester and Nα-Nonanoyl-L-Arginine ethyl ester have been synthesized by reacting L-arginine ethyl ester dihydrochloride with the corresponding octanoyl chloride and nonanoyl chloride in the presence of aqueous sodium hydroxide. psu.edu The yields for these reactions are reported to be high, for instance, 85% for the octanoyl derivative and 80% for the nonanoyl derivative. psu.edu Enzymatic approaches using papain as a catalyst have also been explored for the synthesis of arginine N-alkyl amide and ester derivatives. nih.gov
Table 2: Examples of Synthesized Arginine-Derived Cationic Surfactants This interactive table provides examples of arginine-derived cationic surfactants and their synthesis methods.
| Surfactant Name | Synthesis Method | Reactants | Reference |
|---|---|---|---|
| Nα-Octanoyl-L-Arginine ethyl ester (CAE) | Schotten-Baumann reaction | L-Arginine ethyl ester dihydrochloride, Octanoyl chloride, NaOH | psu.edu |
| Nα-Nonanoyl-L-Arginine ethyl ester (NAE) | Schotten-Baumann reaction | L-Arginine ethyl ester dihydrochloride, Nonanoyl chloride, NaOH | psu.edu |
Formation of Amadori and Heyns Products from L-Arginine Hydrochloride
L-arginine hydrochloride can undergo Maillard reactions with reducing sugars to form Amadori and Heyns products. acs.org These reactions are a form of non-enzymatic browning. mdpi.com The reaction of L-arginine hydrochloride with D-glucose leads to the formation of an Amadori product, N-(1-deoxy-d-fructos-1-yl)arginine, while the reaction with D-fructose yields a Heyns product, N-(2-deoxy-d-glucos-2-yl)arginine. acs.org An improved synthetic method for these products involves using commercial zinc powder as a deprotonating reagent and catalyst precursor. acs.orgnih.govresearchgate.net The formation of these products is a key step in the Maillard reaction, which is responsible for the flavor and color development in many cooked foods. mdpi.com
Optimization of Synthetic Yields and Purity
The efficient synthesis and purification of this compound are critical for its application in various industries. Research and industrial practices have focused on optimizing reaction conditions, developing advanced purification techniques, and utilizing innovative production methods to maximize both the yield and the purity of the final product. Key strategies involve the control of crystallization processes, the refinement of fermentation techniques, and the application of chromatographic methods.
Fermentation Process Enhancements
A significant portion of global L-Arginine production relies on microbial fermentation. The optimization of these bioprocesses is a primary avenue for improving yield.
Advanced fermentation processes account for approximately 60% of the current production of high-purity L-Arginine hydrochloride, offering higher yield rates and reduced operational costs. globalgrowthinsights.com Genetic modification of production strains, such as Corynebacterium glutamicum, has proven effective. For instance, mutants resistant to L-arginine analogs have been developed that produce substantial quantities of L-arginine. tandfonline.com One notable example is an isoleucine revertant of a mutant strain that achieved a production level of 19.6 mg/ml of L-arginine in a medium containing 15% molasses. tandfonline.com
Continuous process improvements are also a focus for major producers. In early 2024, one manufacturer announced an innovative fermentation-based production process that improved the yield of L-Arginine Hydrochloride by 15%. globalgrowthinsights.com These advancements are crucial for meeting the growing demand for high-purity products, with a significant focus on achieving purity levels of 99%. globalgrowthinsights.com
Crystallization Control for Optimal Purity and Form
The crystallization step is a critical determinant of the final product's purity and physical properties. L-arginine hydrochloride exists in different crystalline forms, primarily as an anhydrous crystal or a monohydrate, depending on the crystallization conditions. google.com The anhydrous form is often preferred due to its better handling characteristics and stability. google.com
The temperature of the aqueous solution during crystallization is a key parameter. Crystallization at temperatures above 42°C typically yields the stable anhydrous form, while temperatures below 42°C result in the monohydrate form. google.com To overcome the limitations of temperature-dependent crystallization, methods have been developed to produce the anhydrous form stably, even at lower temperatures. One such patented method involves the use of seed crystals of the anhydrous form and the addition of specific amino acids during the cooling phase. google.com
Below is a summary of the influence of additives on the crystallization of anhydrous L-arginine hydrochloride:
| Additive Amino Acid | Effect on Crystallization | Reference |
| L-Alanine (L-Ala) | Promotes stable formation of anhydrous crystals during cooling. | google.com |
| L-α-aminobutyric acid (L-α-ABa) | Promotes stable formation of anhydrous crystals during cooling. | google.com |
| L-Norvaline (L-Nva) | Promotes stable formation of anhydrous crystals during cooling. | google.com |
The slow evaporation method is another technique employed to grow high-quality single crystals from an aqueous solution at a controlled temperature, for example, 293K. sbfisica.org.brijans.orgresearchgate.net
Chromatographic Purification Techniques
Chromatography is an essential tool for achieving high purity levels of this compound and its derivatives, particularly in pharmaceutical applications.
Cation-exchange chromatography has been successfully employed for the preparative purification of related arginine-based compounds. nih.gov This technique is scalable and utilizes low-cost, low-toxicity materials, making it suitable for industrial production. nih.gov
Immobilized metal affinity chromatography (IMAC) is another method used in purification processes, although the presence of arginine hydrochloride can interfere with the binding of certain proteins to the chromatography column. nih.gov However, research has shown that this interference is significantly reduced when the concentration of arginine hydrochloride is kept below 200 mM, allowing for effective purification. nih.gov
In gel filtration chromatography, the addition of arginine to the developing solvent has been shown to improve the recovery yields of proteins and antibodies, demonstrating its utility as a process enhancer in purification protocols. google.com
Chemical Synthesis Route Optimization
While fermentation is a common production method, chemical synthesis is also employed, especially for creating arginine derivatives. Optimization of these synthetic routes can lead to significant improvements in yield and efficiency. For example, a shortened, three-step synthesis for Nω-Hydroxy-nor-L-arginine dihydrochloride was developed from an Nα-Boc-L-glutamine precursor, which increased the total yield from 21% to 37% compared to the previous seven-step reaction. doi.org
Another example is the preparation of L-arginine ethyl ester hydrochloride, where the use of thionyl chloride as a catalyst in absolute ethanol not only promotes the esterification reaction but also removes water from the system, further driving the reaction to completion and resulting in a higher yield. google.com
Crystal Growth Techniques for this compound Single Crystals
High-quality single crystals are essential for definitive structural analysis. The slow evaporation solution growth method has been successfully employed for this compound.
The slow evaporation solution growth technique is a widely used and effective method for obtaining single crystals of this compound and its derivatives. ijans.org This method involves dissolving the solute in a suitable solvent to create a saturated or slightly supersaturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. This gradual increase in concentration induces crystallization. ijans.org For instance, L-arginine hydrochloride (LAHCl) single crystals have been grown using this technique with double distilled water as the solvent. researchgate.net The process is typically carried out at a constant temperature to ensure slow and uniform crystal growth. sut.ac.thiaea.org Optically transparent and good quality crystals can be harvested over a period of several days or weeks. ijans.org
The choice of solvent and the crystallization temperature are critical parameters that significantly influence the size, quality, and even the polymorphic form of the resulting crystals. Due to the high solubility and viscosity of L-Arginine salts in aqueous solutions, mixed solvent systems are often employed to optimize crystallization. acs.org A mixture of ethanol and water has been shown to reduce the solubility of L-arginine hydrochloride, facilitating crystal growth. sut.ac.th For example, crystals of NG-monomethyl-l-arginine hydrochloride (a derivative) were successfully grown from ethanol-water mixtures, with slight variations in the solvent composition yielding different polymorphs. acs.org
Temperature also plays a pivotal role. The anhydrous form of L-arginine hydrochloride has been crystallized at an elevated temperature of 60°C. sut.ac.th Conversely, studies on L-arginine have shown that different hydrate (B1144303) forms can be obtained by varying the temperature; the dihydrate crystallizes from aqueous solutions at temperatures between 5 and 10°C, while the monohydrate form is obtained at higher temperatures. acs.org The crystallization of this compound monohydrate has been reported to occur from an aqueous solution at room temperature (24°C). iaea.org Furthermore, for L-arginine hydrochloride, anhydrous crystals are the stable form when crystallized from an aqueous solution at 42°C or higher. google.com
Investigation of Polymorphism and Crystallographic Variability
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a known characteristic of L-Arginine salts. researchgate.netsci.am These different forms, or polymorphs, can exhibit distinct physical and chemical properties.
Studies have identified that this compound and its related compounds can crystallize in different crystal systems, most notably the monoclinic and orthorhombic systems. acs.orgresearchgate.net For example, two conformational polymorphs of NG-monomethyl-l-arginine hydrochloride have been identified: Form D, which is monoclinic, and Form A, which is orthorhombic. acs.orgresearchgate.net L-arginine hydrochloride monohydrate is known to crystallize in the monoclinic system. sphinxsai.comiucr.org The hydrated form of L-arginine hydrochloride also exhibits a monoclinic system. sphinxsai.com In contrast, L-arginine dihydrate crystallizes in the orthorhombic system. researchgate.net
The specific arrangement of molecules within the crystal lattice is defined by the space group. For this compound and its analogues, several space groups have been determined through single-crystal X-ray diffraction analysis. The monoclinic polymorphs frequently belong to the space group P2₁. ijans.orgacs.orgiucr.orgresearchgate.net This has been observed for this compound, L-arginine hydrochloride monohydrate, and one of the polymorphs of NG-monomethyl-l-arginine hydrochloride. acs.orgiucr.orgresearchgate.net The orthorhombic polymorphs are often found in the space group P2₁2₁2₁. acs.orgsci.amresearchgate.net This is the case for this compound monohydrate and the orthorhombic form of NG-monomethyl-l-arginine hydrochloride. acs.orgsci.am A triclinic polymorph of L-arginine hydrochloride with the space group P1 has also been reported. sci.amresearchgate.net
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| This compound | Monoclinic | P2₁ | researchgate.net |
| This compound monohydrate | Orthorhombic | P2₁2₁2₁ | sci.am |
| NG-monomethyl-l-arginine hydrochloride (Form D) | Monoclinic | P2₁ | acs.orgresearchgate.net |
| NG-monomethyl-l-arginine hydrochloride (Form A) | Orthorhombic | P2₁2₁2₁ | acs.orgresearchgate.net |
| L-Arginine hydrochloride monohydrate | Monoclinic | P2₁ | iucr.org |
| L-Arginine hydrochloride (anhydrous) | Monoclinic | P2₁ | sphinxsai.com |
| L-Arginine hydrochloride (triclinic) | Triclinic | P1 | sci.amresearchgate.net |
Conformational polymorphism arises when molecules in different crystal forms adopt different conformations. In the case of NG-monomethyl-l-arginine hydrochloride, the monoclinic (Form D) and orthorhombic (Form A) polymorphs are conformational polymorphs. acs.org The primary difference in their molecular conformation lies in the orientation of the terminal N-methyl group. acs.orgresearchgate.net
The relative stability of these polymorphs is a key area of investigation. Structural energy calculations have shown that the monoclinic Form D of NG-monomethyl-l-arginine hydrochloride has a lower lattice energy compared to the orthorhombic Form A, suggesting it is the more stable form. acs.orgresearchgate.net This is further supported by solution-mediated transformation studies, where mixtures of the two forms in various solvents at 50°C resulted in the conversion of Form A to the more stable Form D. acs.org The higher density of Form D is also consistent with its greater stability. acs.org
Doping Strategies for Enhanced Crystalline Properties
Doping involves the intentional introduction of impurities into a crystal lattice to modify its physical and chemical properties. In the context of this compound, doping is primarily aimed at improving its optical and nonlinear optical (NLO) characteristics. researchgate.netijans.org
The slow evaporation solution growth method is a common technique used to grow both pure and doped this compound crystals. researchgate.netijans.org In this method, a supersaturated solution of L-arginine and hydrochloric acid in an equimolar ratio is prepared using distilled water as a solvent. researchgate.net To grow doped crystals, varying molar percentages of lanthanum chloride (LaCl₃) are added to this solution. ijans.org The solutions are then allowed to evaporate slowly at room temperature over a period of several days, leading to the formation of single crystals. ijans.org
The introduction of lanthanum chloride as a dopant has been observed to influence the crystal growth and morphology. psu.edu Studies have shown that doping can reduce the nucleation density, resulting in the growth of larger and more morphologically perfect crystals compared to their pure counterparts. psu.edu For instance, in one study, the maximum size of pure L-arginine phosphate (B84403) crystals was 11 mm x 3 mm x 3 mm, while doped crystals reached dimensions of 14 mm x 4 mm x 3 mm. psu.edu
A suite of characterization techniques is employed to analyze the properties of lanthanum-doped this compound crystals and confirm the successful incorporation of the dopant.
Single Crystal X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure. Studies have shown that both pure and lanthanum chloride-doped L-arginine hydrochloride (LAHCl) crystals crystallize in a monoclinic system with the space group P21. researchgate.netijans.org This indicates that the dopant does not alter the fundamental crystal structure of the host material. ijans.org
Energy Dispersive X-ray Analysis (EDX): EDX is used to confirm the presence of the dopant within the crystal lattice. Analysis of LaCl₃ doped LAHCl crystals has verified the incorporation of lanthanum. ijans.org
UV-Vis-NIR Spectroscopy: This method is used to assess the optical transparency of the crystals. Lanthanum-doped LAHCl crystals have been found to exhibit good transmittance in the ultraviolet, visible, and near-infrared regions, typically between 235-1100 nm. researchgate.netijans.org This wide transparency window is a desirable property for optical applications. researchgate.net The optical band gap energy for both pure and doped samples has been calculated to be around 5.27 eV. researchgate.netijans.org
Nonlinear Optical (NLO) Studies: The second harmonic generation (SHG) efficiency of the crystals is a key measure of their NLO properties. It has been observed that doping LAHCl crystals with LaCl₃ enhances their SHG efficiency, making them better candidates for optoelectronic applications such as frequency doubling. ijans.org
Interactive Data Table: Properties of Lanthanum Doped this compound
| Property | Pure this compound | 1 mol% LaCl₃ Doped | 2 mol% LaCl₃ Doped |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21 | P21 | P21 |
| Transparency Range | 235-1100 nm | 235-1100 nm | 235-1100 nm |
| Optical Band Gap | 5.27 eV | 5.27 eV | 5.27 eV |
| SHG Efficiency | Baseline | Enhanced | Further Enhanced |
Crystal Engineering Principles Applied to Arginine Hydrochloride Systems
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. In the context of arginine hydrochloride systems, a key aspect is understanding and controlling polymorphism, which is the ability of a substance to exist in more than one crystal form. acs.orgresearchmap.jp Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, and melting point. acs.org
For example, a study on N-monomethyl-l-arginine hydrochloride, a derivative of L-arginine, identified two polymorphic forms, Form A and Form D. acs.org These forms differ in their molecular conformation and crystalline structure. acs.org Form A is orthorhombic with a P212121 space group, while Form D is monoclinic with a P21 space group. acs.org The primary conformational difference lies in the orientation of the terminal N-methyl group. acs.org
The conditions of crystallization, such as the solvent system, play a critical role in determining which polymorph is formed. acs.org For instance, crystals of Form A were grown from a 70:30 ethanol:water solution, whereas Form D crystals were obtained from an 80:20 ethanol:water solution. acs.org Thermodynamic stability studies revealed that Form D is the more stable polymorph at room temperature. acs.org Such investigations are crucial for ensuring the consistent production of a desired polymorphic form for specific applications. acs.org The principles of crystal engineering, therefore, provide a framework for manipulating intermolecular interactions to control the crystallization process and obtain materials with tailored properties.
Structural Elucidation and Spectroscopic Analysis
Advanced X-ray Diffraction Techniques
X-ray diffraction (XRD) stands as the cornerstone for determining crystal structures, offering detailed information on atomic coordinates, bond lengths, and bond angles. Both single crystal and powder XRD methods have been instrumental in elucidating the structural framework of L-arginine salts.
Single Crystal X-ray Diffraction for Molecular Structure Determination
Single crystal X-ray diffraction is a powerful technique that provides an unambiguous determination of the molecular structure. For the hydrated form, L-Arginine dihydrochloride (B599025) monohydrate (L-Arg·2HCl·H2O), single crystal XRD studies have revealed that it crystallizes in the orthorhombic system. researchgate.net This system is characterized by three unequal crystallographic axes at 90° to each other. The specific space group for L-Arginine dihydrochloride monohydrate has been identified as P2₁2₁2₁, which is a non-centrosymmetric space group. researchgate.net The presence of a non-centrosymmetric space group is a prerequisite for second-harmonic generation (SHG), a key property for nonlinear optical (NLO) materials.
The molecular structure determined by this method confirms the presence of a doubly charged L-arginine cation, [+(H₂N)₂CNH(CH₂)₃CH(NH₃⁺)COOH]. researchgate.net This detailed structural information is crucial for understanding the interactions within the crystal.
Table 1: Crystallographic Data for this compound Monohydrate
| Crystal System | Space Group |
|---|---|
| Orthorhombic | P2₁2₁2₁ |
Data sourced from crystallographic studies. researchgate.net
Powder X-ray Diffraction for Crystal Structure Solution
Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification and can also be employed for crystal structure determination, especially when suitable single crystals are difficult to obtain. researchgate.netnist.govresearchgate.netrsc.orgresearchgate.net The PXRD pattern provides a fingerprint of the crystalline solid. For L-arginine and its derivatives, PXRD data has been successfully used to determine unit cell parameters and solve crystal structures, often in conjunction with computational methods. researchgate.netnist.govresearchgate.netresearchgate.netnih.gov The process involves indexing the diffraction peaks to determine the unit cell dimensions and symmetry, followed by structure solution and Rietveld refinement to obtain the final crystal structure. researchgate.netresearchgate.netresearchgate.netnih.gov
Analysis of Hydrogen Bonding Networks and Three-Dimensional Structures
The crystal structure of this compound monohydrate is stabilized by an extensive and complex network of hydrogen bonds. researchgate.net The doubly charged arginine cation, with its guanidinium (B1211019) and ammonium (B1175870) groups, acts as a potent hydrogen bond donor. researchgate.net These groups form strong interactions with the chloride anions and the water molecule of crystallization, which act as hydrogen bond acceptors.
Specifically, the structure is characterized by N–H···Cl and N–H···O hydrogen bonds. sci.am These interactions link the cations, anions, and water molecules into a robust three-dimensional supramolecular architecture. The presence and nature of these hydrogen bonds significantly influence the physical properties of the crystal, including its stability and spectroscopic characteristics. The interaction of cations with each other, with the chloride anions, and with the water molecule is a distinguishing feature of the crystal packing. researchgate.net
Vibrational and Electronic Spectroscopy
Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule provide complementary information to diffraction methods, offering insights into the functional groups present and the optical properties of the material.
Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR) Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a sensitive tool for identifying the functional groups within a molecule. The FT-IR spectrum of this compound monohydrate exhibits characteristic absorption bands corresponding to the vibrational modes of the arginine cation and the water molecule. sci.am
In the FT-IR spectrum of L-Arg·2HCl·H₂O, a notable absorption band is observed around 3119 cm⁻¹, which is attributed to the stretching vibrations of the water molecule. sci.am The spectrum also shows distinct bands related to the various functional groups of the arginine cation. For instance, the presence of a band in the range of 1726-1730 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group, which is characteristic of the doubly protonated form of arginine (H₂Arg²⁺). A sharp band around 1500 cm⁻¹ can be assigned to the symmetric bending of the NH₃⁺ group. researchgate.net The IR spectra can also differentiate between the anhydrous and hydrated forms of this compound. sci.am
Table 2: Selected FT-IR Vibrational Bands for this compound Monohydrate
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3119 | O-H stretching (water molecule) sci.am |
| 1726-1730 | C=O stretching (carboxylic acid) researchgate.net |
| ~1500 | NH₃⁺ symmetric bending researchgate.net |
Assignments are based on spectroscopic studies of L-arginine salts.
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectral Studies for Optical Transparency
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is employed to determine the optical transparency window of a material, which is a critical parameter for its potential use in optical applications. Studies on related L-arginine compounds, such as L-arginine hydrochloride, have shown that they are transparent in the visible and near-infrared regions of the electromagnetic spectrum. researchgate.net
Typically, amino acid-based crystals exhibit a wide transparency range with a lower cut-off wavelength in the ultraviolet region. researchgate.net For instance, L-arginine maleate (B1232345) dihydrate has a lower cut-off wavelength at 238 nm. researchgate.net This high transparency in the visible and NIR regions is a desirable characteristic for materials intended for NLO applications, as it minimizes energy loss due to absorption at the fundamental and second harmonic wavelengths of common lasers like Nd:YAG. While specific data for this compound is not detailed in the provided search results, its structural similarity to other L-arginine salts suggests it would possess a comparable wide optical transparency window.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of this compound by providing detailed information about the chemical environment of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C). The presence of two hydrochloride moieties can influence the chemical shifts of the nuclei compared to L-arginine at physiological pH due to changes in the protonation state of the molecule.
In ¹H NMR spectra of L-arginine, distinct signals corresponding to the protons at the alpha-carbon (α-H), and the beta (β-CH₂), gamma (γ-CH₂), and delta (δ-CH₂) protons of the side chain are observed. The coupling between adjacent protons provides information about the connectivity of the carbon skeleton. Similarly, ¹³C NMR spectra show unique resonances for each carbon atom in the molecule, including the carboxyl carbon, the alpha-carbon, the side chain carbons, and the guanidinium carbon.
Detailed research findings from databases such as the Biological Magnetic Resonance Bank (BMRB) provide precise chemical shift values for L-arginine under specific conditions, which serve as a reference for the analysis of its salts like the dihydrochloride form. bmrb.io Isotope labeling, where ¹³C or ¹⁵N is incorporated into the L-arginine molecule, is also a common strategy in NMR-based studies, particularly when investigating its interactions with larger biomolecules. isotope.com
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for L-Arginine
The following table presents typical chemical shift values for L-arginine in an aqueous solution (D₂O) at pH 7.4, which are indicative of the shifts expected for this compound in solution. bmrb.io
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | 3.76 | 57.00 |
| β-CH₂ | 1.91 | 30.28 |
| γ-CH₂ | 1.68 | 26.58 |
| δ-CH₂ | 3.24 | 43.20 |
| C=O | - | 177.24 |
| C(guanidinium) | - | 159.50 |
Mass Spectrometry for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it invaluable for the identification and purity assessment of this compound. When subjected to ionization, typically through methods like electrospray ionization (ESI), the L-arginine molecule becomes protonated, forming a positively charged ion, [M+H]⁺.
The fragmentation of this protonated L-arginine ion under collision-induced dissociation (CID) provides a characteristic pattern of product ions that serves as a molecular fingerprint. Common fragmentation pathways for protonated arginine include the neutral loss of ammonia (B1221849) (NH₃) and the loss of the guanidine (B92328) group. core.ac.uk These fragmentation patterns are crucial for confirming the identity of the compound in complex mixtures and for assessing its purity by detecting the presence of any potential impurities.
Key fragment ions observed in the mass spectrum of protonated L-arginine are well-documented. core.ac.uknih.gov The analysis of these fragments allows for the unambiguous identification of the L-arginine structure within a sample.
Interactive Data Table: Characteristic Mass Spectrometry Fragments of Protonated L-Arginine
This table outlines the prominent fragment ions typically observed in the tandem mass spectrum of protonated L-arginine, which are used for its identification.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 175.12 ([M+H]⁺) | 158.10 | NH₃ |
| 175.12 ([M+H]⁺) | 130.10 | H₂N-C(=NH)-NH₂ |
| 175.12 ([M+H]⁺) | 116.07 | HN=C(NH₂)₂ |
| 175.12 ([M+H]⁺) | 70.07 | C₅H₁₀N₂O₂ |
Circular Dichroism for Conformational Analysis in Protein Solutions
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is a chiral molecule, its primary application in CD spectroscopy is as an excipient in protein solutions to study the conformational changes of proteins. nih.gov
L-Arginine and its salts, including the dihydrochloride, are widely used in the biopharmaceutical industry to stabilize proteins, prevent aggregation, and aid in the refolding process. CD spectroscopy is employed to monitor the effects of this compound on the secondary and tertiary structure of proteins.
The far-UV region of the CD spectrum (typically 190-250 nm) provides information about the secondary structure of a protein (e.g., α-helices, β-sheets, random coils). By adding this compound to a protein solution, researchers can observe changes in the CD spectrum that indicate alterations in the protein's secondary structure content. For example, an increase in the α-helical content might be observed, suggesting a stabilizing effect of L-arginine on the protein's native conformation. researchgate.netnih.gov
In the near-UV region (250-350 nm), CD spectroscopy is sensitive to the environment of aromatic amino acid residues and disulfide bonds, thus providing insights into the tertiary structure of the protein. Changes in the near-UV CD spectrum upon the addition of this compound can indicate subtle changes in the protein's three-dimensional fold.
Research has shown that L-arginine can have varying effects on different proteins; it may stabilize some proteins and suppress their aggregation, while for others, it might promote aggregation. nih.gov Therefore, CD spectroscopy is a critical tool for characterizing the specific impact of this compound on the conformational stability of a particular protein.
Molecular Interactions and Mechanistic Studies in Vitro
L-Arginine Hydrochloride as a Protein Refolding and Solubilization Enhancer
L-Arginine hydrochloride (L-ArgHCl), a salt of the naturally occurring amino acid arginine, has been identified as a highly effective additive in various biotechnological applications, particularly in the refolding and purification of recombinant proteins. oup.comnih.gov Its utility stems from its ability to suppress protein aggregation, a common side reaction during in vitro protein refolding, thereby enhancing the yield of correctly folded, active proteins. oup.comresearchgate.net The mechanisms underlying these beneficial effects are multifaceted, involving direct and indirect interactions with protein molecules that influence their solubility, stability, and intermolecular associations. nih.govacs.org
A primary challenge in the production of recombinant proteins is the formation of insoluble aggregates, often sequestered in inclusion bodies. nih.govresearchgate.net L-Arginine hydrochloride is widely used to mitigate this issue during the refolding process. nih.govresearchgate.net The aggregation of proteins, particularly unfolded or partially folded intermediates, often occurs through the interaction of exposed hydrophobic surfaces. plos.org L-ArgHCl effectively suppresses this aggregation, an effect that is often concentration-dependent. researchgate.netresearchgate.net
Research on reduced denatured lysozyme (B549824) demonstrated a clear relationship between L-ArgHCl concentration and the suppression of aggregation, as monitored by light scattering.
L-Arginine hydrochloride has been clearly shown to increase the equilibrium solubility of both native (folded) and non-native (unfolded) protein states. nih.govnih.govresearchgate.net Studies using recombinant plasminogen activator (rPA) as a model protein demonstrated that L-ArgHCl lowers the chemical potential of the dissolved monomeric protein, which corresponds to a reduction in the free energy of the protein in solution. nih.govresearchgate.net This thermodynamic effect favors the solvated state over the solid, aggregated state. nih.gov For native rPA, the solid-to-solute free transfer energies were lowered by as much as 14 kJ mol⁻¹ in the presence of L-ArgHCl. nih.govnih.gov This enhanced solubilization effect is crucial for its role in protein refolding and also allows for the extraction of active proteins from otherwise insoluble inclusion bodies at concentrations between 0.5 and 2 M. researchgate.net
Beyond increasing solubility, arginine is also effective in preventing the non-specific adsorption of proteins to surfaces, such as chromatography columns. researchgate.netresearchgate.net This is another manifestation of its ability to suppress unwanted protein interactions, ensuring higher recovery and purity during downstream processing. researchgate.net
The stabilizing properties of L-Arginine hydrochloride extend to maintaining the structure and function of enzymes, a critical aspect for molecular diagnostics and biotechnology. biorxiv.org A significant application is in the preservation of DNA polymerases, which are often sensitive to storage conditions. biorxiv.orggoogle.com Research has demonstrated that L-ArgHCl can act as a robust stabilizer for thermostable DNA polymerases, enabling their storage at ambient temperatures (25°C) and even at 37°C for extended periods, thereby reducing the reliance on a cold chain. biorxiv.org
In a study evaluating its efficacy, 1 M L-ArgHCl successfully preserved the enzymatic activity of Pfu polymerase at 4°C, 25°C, and 37°C for three months, whereas the enzyme lost activity at 37°C without the stabilizer. biorxiv.org The stabilizing effect is attributed to the prevention of protein aggregation and the enhancement of solubility. biorxiv.org Arginine and its derivatives have been shown to significantly improve polymerase stability, extending shelf-life by as much as nine-fold compared to controls. google.com
L-Arginine hydrochloride is an effective modulator of both protein-protein and protein-surface interactions. researchgate.netnih.gov It is widely used to suppress these interactions during protein refolding, purification, and in high-concentration formulations. oup.comnih.gov The mechanism is complex and involves weak interactions with the protein surface. nih.gov Arginine is considered to have an intermediate character, positioned between stabilizing agents (like betaine) that are excluded from the protein surface and denaturing agents (like guanidine (B92328) hydrochloride) that preferentially bind to proteins. nih.gov
By reducing attractive intermolecular forces, arginine can decrease the viscosity of high-concentration antibody solutions and prevent opalescence. oup.com One proposed mechanism is that arginine slows the kinetics of protein-protein association without significantly affecting the thermodynamics of protein folding itself. acs.org This kinetic effect is particularly beneficial in refolding processes, as it gives the polypeptide chain more time to achieve its native conformation before it can associate with other unfolded molecules to form aggregates. acs.org
Mechanistic Insights into Co-solvent Effects on Protein Conformation
The unique properties of L-arginine as a co-solvent are rooted in its molecular structure, which includes an α-carboxyl group, an α-amino group, and a distinctive guanidinium (B1211019) group at the end of its side chain. oup.com This structure allows it to engage in a variety of interactions with protein surfaces. nih.gov
Electrostatic interactions are a key component of the stabilizing effect of L-arginine hydrochloride on enzymes and other proteins. biorxiv.org The positively charged guanidinium group of arginine can interact favorably with negatively charged residues (e.g., aspartate, glutamate) and polar groups on the protein surface. nih.gov In some contexts, the electrostatic interaction between arginine and phosphate (B84403) groups has been shown to be exceptionally stable, sometimes described as "covalent-like" in its strength. nih.gov This strong interaction can be crucial for stabilizing protein structure and mediating protein-protein interactions. nih.gov
Furthermore, computational studies have shown that in the protein interior, repulsive forces between two closely spaced, positively charged arginine residues can be overcome and stabilized by a surrounding network of highly polar interactions. rsc.org This ability to organize and participate in stabilizing electrostatic networks contributes to its role in maintaining the structural integrity of enzymes. biorxiv.orgrsc.org By preventing aggregation and stabilizing the native enzyme structure through these favorable interactions, L-ArgHCl helps preserve enzymatic function during storage and handling. biorxiv.org
Influence on Equilibrium Solubility of Protein Species
L-Arginine dihydrochloride, often used as L-Arginine hydrochloride (L-ArgHCl) in research, has been identified as an effective agent for increasing the in vitro equilibrium solubility of proteins. This effect is crucial in processes like protein refolding, where preventing aggregation is paramount. Research on the recombinant plasminogen activator (rPA), a model protein, demonstrates that L-ArgHCl significantly enhances the solubility of the protein in its native, folded state. nih.govnih.gov
Specifically, the presence of L-ArgHCl as a co-solvent lowers the chemical potential of the dissolved monomeric protein relative to its solid state. nih.gov This is evidenced by the lowering of solid-to-solute free transfer energies for native rPA by up to 14 kJ mol⁻¹ in the presence of L-ArgHCl. nih.govnih.govresearchgate.netresearchgate.net This thermodynamic effect directly contradicts models that suggest L-ArgHCl acts merely as a "neutral crowder" that only influences the kinetics of aggregation. nih.govnih.govresearchgate.net By increasing the solubility of the folded protein, L-ArgHCl shifts the equilibrium away from the formation of solid precipitates. nih.govresearchgate.net
While equilibrium solubilities could be determined for the native rPA, this was not possible for S-carboxymethylated rPA (IAA-rPA), which served as a model for denatured protein states. nih.govnih.govresearchgate.net For these non-native species, the effect of L-ArgHCl on apparent solubility is instead governed by its influence on the kinetics of aggregation. nih.gov
Effect of L-Arginine Hydrochloride on Protein Solubility
| Protein Species | Effect of L-ArgHCl | Key Finding | Reference |
|---|---|---|---|
| Native Recombinant Plasminogen Activator (rPA) | Increases equilibrium solubility | Lowers solid-to-solute free transfer energy by up to 14 kJ mol⁻¹ | nih.govnih.gov |
| Denatured S-carboxymethylated rPA (IAA-rPA) | Increases apparent solubility (kinetic effect) | Equilibrium solubility could not be determined; effect is on aggregation kinetics | nih.gov |
Effects on Nucleation-Aggregation Scheme of Proteins
This compound plays a significant role in mitigating protein aggregation by influencing the initial steps of the nucleation-aggregation pathway. nih.gov Protein aggregation often follows a nucleation-dependent polymerization mechanism, where small multimers, or nuclei, must form before rapid association and aggregate growth can occur. acs.org L-ArgHCl effectively suppresses protein aggregation by interfering with this critical nucleation stage. nih.govresearchgate.net
The mechanism involves L-ArgHCl exerting a strong effect on the pre-equilibria that lead to the formation of the aggregation seed or nucleus. nih.govnih.govresearchgate.net By shifting these preliminary equilibria towards dissociation, L-ArgHCl reduces the concentration of available nucleation seeds. nih.govresearchgate.net This action slows down protein-protein association reactions, which is a key factor in preventing the formation of larger aggregates. acs.org Studies on carbonic anhydrase refolding have shown that arginine deters the association of folding intermediates and decreases the average molecular weight of the resulting aggregates. acs.org
Importantly, while L-ArgHCl shifts the aggregation curves toward higher protein concentrations, it does not appear to change the formal mechanism of aggregation or the size of the hypothetical nucleation seed. nih.gov For various forms of rPA, the estimated size of the nucleation seed remained around 10 monomers, even in the presence of L-ArgHCl. nih.gov This indicates that L-ArgHCl's primary role is to reduce the propensity for nucleus formation rather than altering the fundamental aggregation pathway itself. nih.govresearchgate.net This suppression of aggregation is critical for enhancing the yield of correctly folded proteins during in vitro refolding processes. researchgate.net
Perturbation of Tertiary and Quaternary Protein Structure
The interaction of L-Arginine with proteins can lead to perturbations in their tertiary and quaternary structures, although it does not typically act as a strong denaturant. Studies on model proteins like bovine serum albumin (BSA) and ovalbumin (OVA) have shown that arginine can influence the local environment of specific amino acid residues. nih.gov
Research indicates that arginine preferentially binds to aromatic amino acid residues, such as tryptophan and tyrosine, primarily through hydrogen bonds and Van der Waals' forces. nih.gov This interaction can perturb the local environment of these residues, as evidenced by fluorescence quenching, decreased fluorescence lifetime, and red-shifted ANS peak positions. nih.gov These findings suggest a negative effect on the tertiary conformational stability of the proteins during this preferential binding process. nih.gov
Interactions with Biological Macromolecules Beyond Proteins
Role in Cell Culture Media as a Nitrogen Source
L-Arginine is a semi-essential amino acid that serves as a vital component in cell culture media, where it fulfills several metabolic roles, including acting as a nitrogen source. nih.govsigmaaldrich.com It is a standard ingredient in many formulations, such as MEM (Minimum Essential Medium) amino acids solution. sigmaaldrich.commpbio.com
In mammalian cell culture, L-Arginine is metabolized through various enzymatic pathways. nih.gov It is a substrate for arginase, which hydrolyzes it to produce urea (B33335) and L-ornithine. sigmaaldrich.com It can also be converted to glutamate (B1630785), which then enters the citric acid cycle as α-ketoglutarate. sigmaaldrich.com This metabolic versatility makes it a crucial nutrient for cell growth and proliferation. chemimpex.com
Studies have demonstrated the use of L-Arginine as an alternate nitrogen source for the growth of organisms like Escherichia coli under conditions of nitrogen starvation. sigmaaldrich.com In more complex systems, such as three-dimensional cultures of gastrointestinal cancer cells, the metabolism of L-Arginine via the urea cycle has been suggested to play a role in inhibiting tumor growth. nih.gov Furthermore, L-Arginine is the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in many physiological processes, which has been demonstrated in cultured porcine aortic endothelial cells. sigmaaldrich.com
Metabolic Fates of L-Arginine in Cell Culture
| Enzyme/Pathway | Product(s) | Cellular Significance | Reference |
|---|---|---|---|
| Nitric Oxide Synthase (NOS) | Nitric Oxide (NO), L-Citrulline | Cell signaling, vasodilation | sigmaaldrich.com |
| Arginase | Urea, L-Ornithine | Urea cycle, precursor for polyamines | sigmaaldrich.com |
| Arginine Decarboxylase (ADC) | Agmatine | Precursor for polyamines | nih.gov |
| Arginine:Glycine Amidinotransferase (AGAT) | Creatine (B1669601) | Energy metabolism | nih.gov |
| Metabolism to Glutamate | α-Ketoglutarate | Entry into the citric acid cycle | sigmaaldrich.com |
Studies on L-Arginine Hydrochloride and DNA Polymerase Stability
L-Arginine hydrochloride (LAH) has emerged as a novel and effective stabilizing agent for DNA polymerases, presenting a cost-effective alternative to traditional cold-chain storage. biorxiv.orgreclone.org This is particularly valuable in resource-limited settings where maintaining cold storage infrastructure is a significant challenge. biorxiv.org
Studies have demonstrated that the addition of L-Arginine or its derivatives to storage buffers significantly enhances the stability and extends the shelf-life of thermostable DNA polymerases. google.com For instance, Pfu polymerase stored with 1 M LAH maintained its enzymatic activity for over three months at temperatures of 4°C, 25°C, and even 37°C. biorxiv.org In contrast, the enzyme lost activity at 37°C without the stabilizer. biorxiv.org The stabilizing effect of arginine was found to be more prominent than that of non-ionic or zwitterionic detergents. google.com LAH also improved the stability of Taq polymerase and mixtures of Pfu and Taq, although with somewhat reduced efficacy compared to Pfu alone. biorxiv.org
The proposed mechanism for this stabilization involves LAH preventing protein aggregation, enhancing the enzyme's solubility, and stabilizing its structure through electrostatic interactions. biorxiv.org Furthermore, arginine has been shown to improve the performance of Pfu polymerase in amplifying long DNA fragments (long-range PCR), with a notable increase in product yield at optimized concentrations. researchgate.net This application of L-Arginine hydrochloride offers a sustainable method for enzyme preservation, with broad applications in molecular diagnostics and biotechnology. biorxiv.org
Biochemical Pathways and Enzymatic Transformations in Vitro
Role of L-Arginine as a Precursor in Key Biochemical Syntheses
L-arginine stands at a metabolic crossroads, channeling its guanidinium (B1211019) group and carbon skeleton into the production of critical molecules like nitric oxide, urea (B33335), creatine (B1669601), polyamines, and agmatine. researchgate.netnih.govnih.gov
L-arginine is the sole biological precursor for the synthesis of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes. nih.govmdpi.com This conversion is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). mdpi.comwikipedia.org The reaction is a complex, five-electron oxidation of one of the guanidino nitrogens of L-arginine. wikipedia.org
The enzymatic process involves two successive monooxygenation steps. wikipedia.org Initially, L-arginine is hydroxylated to form the intermediate Nω-hydroxy-L-arginine (NOHLA). oup.comresearchgate.net Subsequently, NOHLA is oxidized to yield nitric oxide and L-citrulline. nih.govoup.com This intricate reaction consumes 1.5 moles of NADPH and 2 moles of O2 for every mole of NO produced. wikipedia.org The catalytic activity of NOS enzymes is dependent on several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). oup.comnih.gov
There are three main isoforms of NOS, each with distinct localizations and regulatory mechanisms oup.comnih.gov:
Neuronal NOS (nNOS or NOS1) : Found primarily in neuronal tissue. wikipedia.org
Inducible NOS (iNOS or NOS2) : Its expression is induced by immunological stimuli and is involved in host defense mechanisms. wikipedia.orgnih.gov
Endothelial NOS (eNOS or NOS3) : Primarily located in endothelial cells, where it regulates vascular tone. wikipedia.org
The production of NO from L-arginine is a cornerstone of vascular health and cellular signaling. nih.govwebmd.com
Table 1: Key Components of the Nitric Oxide Synthase (NOS) Pathway
| Component | Role |
|---|---|
| Substrate | L-Arginine |
| Enzyme | Nitric Oxide Synthase (NOS) (Isoforms: nNOS, iNOS, eNOS) |
| Intermediate | Nω-hydroxy-L-arginine (NOHLA) oup.comresearchgate.net |
| Products | Nitric Oxide (NO), L-Citrulline nih.gov |
| Cofactors | NADPH, FAD, FMN, Tetrahydrobiopterin (BH4) oup.comnih.gov |
In a competing metabolic pathway, the enzyme arginase hydrolyzes L-arginine to produce L-ornithine and urea. nih.govnih.govrahrbsg.com This reaction is the final step in the urea cycle, which is essential for the detoxification of ammonia (B1221849) in mammals. nih.govresearchgate.net Arginase is a manganese-containing metalloenzyme. nih.govnih.gov
Two distinct isoforms of arginase exist in mammals:
Arginase I (A1) : A cytosolic enzyme highly expressed in the liver, where it functions as a key component of the urea cycle. nih.gov
Arginase II (A2) : A mitochondrial enzyme found in various tissues, including the kidneys and small intestine, and is thought to be involved in regulating cellular L-arginine levels for processes other than ureagenesis, such as polyamine and proline synthesis. nih.gov
The activity of arginase can directly influence the amount of L-arginine available for nitric oxide synthesis, creating a regulatory balance between these two major pathways. nih.govbenthamopenarchives.com In vitro studies using transfected endothelial cells have demonstrated that as L-arginine is consumed, there is a net production of both urea and ornithine. researchgate.net
L-arginine is an essential amino acid for the de novo synthesis of creatine, a molecule vital for energy buffering in tissues with high and fluctuating energy demands, such as muscle and nerve tissue. nih.govebi.ac.ukresearchgate.net The biosynthesis of creatine is a two-step process involving enzymes located in different tissues. nih.govresearchgate.net
Step 1: Formation of Guanidinoacetic Acid (GAA) : The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of the amidino group from L-arginine to glycine. nih.govebi.ac.uk This reaction produces guanidinoacetic acid (GAA) and L-ornithine. researchgate.netresearchgate.net
Step 2: Methylation of GAA : The enzyme guanidinoacetate N-methyltransferase (GAMT) then methylates GAA to form creatine. nih.govresearchgate.net This step utilizes S-adenosylmethionine (SAM) as the methyl group donor, which is converted to S-adenosylhomocysteine (SAH). nih.gov
While a significant portion of L-arginine flux is directed towards creatine synthesis, this pathway is subject to feedback regulation. frontiersin.orgnih.gov For instance, creatine supplementation has been shown to downregulate the expression of AGAT protein in vitro. frontiersin.org
Table 2: Enzymatic Steps in Creatine Biosynthesis
| Step | Substrates | Enzyme | Products |
|---|---|---|---|
| 1 | L-Arginine, Glycine | L-arginine:glycine amidinotransferase (AGAT) | Guanidinoacetic acid (GAA), L-Ornithine researchgate.net |
| 2 | Guanidinoacetic acid (GAA), S-adenosylmethionine (SAM) | Guanidinoacetate N-methyltransferase (GAMT) | Creatine, S-adenosylhomocysteine (SAH) nih.gov |
L-arginine serves as a precursor for the synthesis of polyamines (such as putrescine, spermidine (B129725), and spermine) and agmatine, which are crucial for cell proliferation and differentiation. researchgate.netnih.govnih.gov There are two primary pathways originating from L-arginine:
Ornithine-Dependent Pathway : This is the conventional pathway in many mammalian tissues. oup.com L-arginine is first converted to L-ornithine by arginase. Subsequently, ornithine decarboxylase (ODC), a rate-limiting enzyme, decarboxylates ornithine to produce putrescine. researchgate.net Putrescine is then further converted to the higher polyamines, spermidine and spermine. researchgate.netresearchgate.net
Agmatine-Dependent Pathway : An alternative pathway involves the direct decarboxylation of L-arginine by arginine decarboxylase (ADC) to form agmatine. researchgate.netnih.govnih.gov Agmatine is then hydrolyzed by the enzyme agmatinase to yield putrescine and urea. researchgate.netnih.gov This pathway, long recognized in lower organisms, also functions as a rescue or alternative route for polyamine synthesis in mammalian cells. oup.comoup.com
In vitro studies have shown that both ADC and ODC are active in various tissues and that their relative contribution to putrescine biosynthesis can vary depending on the cell type and conditions. nih.govnih.gov
The L-arginine pool is replenished through the conversion of L-citrulline, a process often referred to as the arginine-citrulline cycle or citrulline-NO cycle. benthamopenarchives.com This pathway is particularly important for sustaining prolonged nitric oxide production, especially by iNOS. benthamopenarchives.com The recycling of L-citrulline back to L-arginine occurs in two enzymatic steps:
Argininosuccinate (B1211890) Synthase (ASS) : This enzyme catalyzes the condensation of L-citrulline and aspartate to form argininosuccinate.
Argininosuccinate Lyase (ASL) : This enzyme then cleaves argininosuccinate to produce L-arginine and fumarate.
In vitro evidence indicates that ASS and ASL can be co-localized with NOS isoforms, suggesting a functional coupling that ensures a steady supply of L-arginine for NO synthesis. benthamopenarchives.com
Modulation of Cellular Metabolic Pathways
L-arginine and its metabolic products can modulate various cellular metabolic pathways in vitro. Studies using cultured cell models, such as mouse liver epithelial cells (BNL CL2) and mouse adipocyte cells (3T3 L1), have provided insights into these regulatory roles. kent.ac.uk
Supplementation of culture media with L-arginine has been shown to influence key regulators of energy metabolism. For example, L-arginine can affect the mRNA and protein levels of AMP-activated protein kinase (AMPK) and Acetyl-CoA carboxylase (ACC), which are central to cellular energy sensing and fatty acid metabolism. kent.ac.uk The production of NO, a direct metabolite of L-arginine, appears to mediate some of these effects. kent.ac.uk
Furthermore, L-arginine has been observed to impact the levels of proteins involved in cholesterol and lipid synthesis, such as HMG-CoA reductase (HMGCR) and sterol regulatory element-binding proteins (SREBP-1 and SREBP-2). kent.ac.uk The transport of L-arginine into cells can also be modulated by other metabolic factors. For instance, in vitro studies with trophoblast cells have shown that glucose and insulin (B600854) concentrations can significantly alter the kinetics of L-arginine influx, suggesting a mechanism by which substrate availability for intracellular metabolic pathways is regulated. nih.gov In bovine mammary epithelial cells, varying concentrations of L-arginine were found to influence the Arg/Ornithine metabolic pathway by affecting arginase synthesis. cdnsciencepub.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| L-Arginine |
| L-Arginine dihydrochloride (B599025) |
| Nitric Oxide |
| L-Citrulline |
| Nω-hydroxy-L-arginine |
| Ornithine |
| Urea |
| Creatine |
| Guanidinoacetic acid |
| Glycine |
| S-adenosylmethionine |
| S-adenosylhomocysteine |
| Agmatine |
| Putrescine |
| Spermidine |
| Spermine |
| Aspartate |
| Argininosuccinate |
| Fumarate |
| Glucose |
| Insulin |
| AMP-activated protein kinase |
| Acetyl-CoA carboxylase |
| HMG-CoA reductase |
| Sterol regulatory element-binding proteins |
| Proline |
| Tetrahydrobiopterin |
| NADPH |
| FAD |
| FMN |
| Manganese |
Influence on Glycolysis and Mitochondrial Activity in T Cell Metabolism
Research into the metabolic activity of human primary naive T cells has revealed that intracellular L-arginine concentrations play a crucial role in regulating their metabolic fitness and survival. nih.govnih.govbohrium.com Upon activation, T cells experience a significant drop in intracellular L-arginine levels. nih.govnih.govbohrium.com Supplementation with L-arginine induces widespread metabolic changes, notably a shift from glycolysis towards oxidative phosphorylation. nih.govnih.govbohrium.com
This metabolic reprogramming is linked to the promotion of central memory-like T (Tcm) cells, which are endowed with enhanced survival capacity and anti-tumor activity. nih.govnih.gov Studies using high-resolution mass spectrometry to generate dynamic metabolome and proteome profiles of activated T cells have shown that elevated L-arginine levels lead to an increase in oxygen consumption and augment the mitochondrial spare respiratory capacity. nih.gov This indicates that L-arginine controls not only glycolysis but also mitochondrial activity, thereby enhancing T cell survival through interactions with transcriptional regulators. nih.gov The metabolic shift from glycolysis to oxidative phosphorylation in activated T cells is a key outcome of increased intracellular L-arginine. nih.govnih.govbohrium.com In essence, intracellular L-arginine concentrations directly impact the metabolic fitness and survival capacity of T cells, which are critical for effective immune responses. nih.govnih.govbohrium.com
Table 1: Influence of L-Arginine on T Cell Metabolism
| Metabolic Parameter | Effect of Increased L-Arginine | Reference |
|---|---|---|
| Glycolysis | Shift away from glycolysis | nih.govnih.govbohrium.com |
| Oxidative Phosphorylation | Increased | nih.govnih.govbohrium.com |
| Oxygen Consumption | Increased 1.7-fold | nih.gov |
| Mitochondrial Spare Respiratory Capacity | Augmented | nih.gov |
| T Cell Subtype Promotion | Central memory-like T (Tcm) cells | nih.govnih.gov |
| T Cell Survival | Enhanced | nih.govnih.govbohrium.com |
Activation of Nrf2 Pathway and Glutathione (B108866) Synthesis
L-arginine has been demonstrated to bolster antioxidant responses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. consensus.appnih.govresearchgate.net This activation leads to an increase in glutathione (GSH) synthesis and the upregulation of Nrf2 and its downstream antioxidant genes. consensus.app The expression of several antioxidant responsive element (ARE)-dependent genes and proteins, including GCLC, GCLM, GPx, CAT, and SOD, is upregulated by L-arginine supplementation, leading to improved antioxidant capacity and a reduction in oxidative stress. consensus.appnih.gov
In vivo studies with male Wistar rats orally administered L-arginine showed enhanced antioxidative capacities and GSH contents in both plasma and liver. nih.govresearchgate.net This was accompanied by a reduction in the mRNA levels and protein expressions of Keap1 and Cul3, which are negative regulators of Nrf2. nih.govresearchgate.net The subsequent activation of Nrf2 stimulates the Nrf2-Keap1 pathway, leading to the upregulation of ARE-driven antioxidant expressions. nih.govresearchgate.net This suggests that the availability of L-arginine is a critical factor in suppressing oxidative stress by inducing an endogenous antioxidant response. nih.govresearchgate.net
Table 2: Effect of L-Arginine on Nrf2 Pathway and Glutathione Synthesis
| Molecule/Pathway | Effect of L-Arginine Supplementation | Reference |
|---|---|---|
| Nrf2 Pathway | Activation | consensus.appnih.govresearchgate.net |
| Glutathione (GSH) Synthesis | Stimulation | consensus.appnih.gov |
| Keap1 and Cul3 Expression | Reduced | nih.govresearchgate.net |
| ARE-dependent genes (GCLC, GCLM, etc.) | Upregulated | consensus.appnih.gov |
| Antioxidant Capacity | Enhanced | consensus.appnih.govresearchgate.net |
| Oxidative Stress | Suppressed | consensus.appnih.govresearchgate.net |
Enzymatic Inhibitory Activities of L-Arginine Derivatives
Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity
While L-arginine itself is not identified as a direct inhibitor of Angiotensin I-Converting Enzyme (ACE), its administration in conjunction with ACE inhibitors has been shown to produce synergistic effects in improving renovascular function. ahajournals.orgnih.govnih.gov Studies have indicated that ACE inhibition can improve the impaired endothelium-dependent renovascular relaxation in patients with essential hypertension, partly by increasing nitric oxide production, an effect that is potentiated by L-arginine. ahajournals.org
In one study, the ACE inhibitor imidapril (B193102) was shown to significantly increase the urinary excretion of nitrite/nitrate (B79036) in response to L-arginine, suggesting enhanced nitric oxide synthesis. ahajournals.org Another study found that pretreatment with the ACE inhibitor ramipril (B1678797) enhanced the systemic and renal vasodilatory responses to L-arginine. nih.gov This suggests that while L-arginine dihydrochloride does not directly inhibit ACE, its role as a precursor to nitric oxide is amplified by the action of ACE inhibitors, leading to improved vascular and renal hemodynamics. ahajournals.orgnih.gov
Inhibition of Nitric Oxide Synthase by Related Arginine Analogs (e.g., NG,NG-Dimethyl-L-arginine Dihydrochloride)
NG,NG-Dimethyl-L-arginine (ADMA), an endogenous analog of L-arginine, functions as a competitive inhibitor of nitric oxide synthase (NOS). apexbt.comnih.gov This inhibition is non-specific across NOS isoforms. nih.gov In vitro studies have demonstrated that ADMA can cause a dose-dependent inhibition of NO formation in cytosolic preparations of macrophage NO synthase. apexbt.com The inhibitory effects of ADMA can be reversed by the addition of L-arginine, confirming the competitive nature of the inhibition. apexbt.com
The dihydrochloride salt of ADMA, NG,NG-Dimethyl-L-arginine Dihydrochloride, is a cell-permeable and reversible inhibitor of NOS in vitro, with an IC₅₀ value in the range of 2-3 µM. sigmaaldrich.com Its inhibitory action on NOS leads to physiological effects such as dose-dependent vasoconstriction. sigmaaldrich.com ADMA is naturally formed from the degradation of arginine-methylated proteins and its levels are often elevated in conditions associated with endothelial dysfunction. nih.govcaymanchem.com
Table 3: Inhibitory Activity of NG,NG-Dimethyl-L-arginine Dihydrochloride
| Enzyme | Inhibitory Action | IC₅₀ | Nature of Inhibition | Reference |
|---|---|---|---|---|
| Nitric Oxide Synthase (NOS) | Inhibition | 2-3 µM | Reversible, Competitive | apexbt.comnih.govsigmaaldrich.com |
Theoretical and Computational Studies
Molecular Dynamics Simulations for Solvation and Protein Interactions
Molecular dynamics (MD) simulations are instrumental in understanding the behavior of L-Arginine dihydrochloride (B599025) in aqueous solutions and its interactions with proteins. These simulations model the movements and interactions of atoms and molecules over time, providing a dynamic view of molecular processes.
Studies have shown that arginine molecules in solution have a notable tendency to self-associate, forming clusters through head-to-tail hydrogen bonding. arxiv.org The presence of three charged groups on the arginine molecule allows for several possible interaction configurations. arxiv.org At higher concentrations, these clusters can associate with each other and with monomeric arginine molecules to form larger aggregates. arxiv.org The hydrogen bonds between arginine molecules are stronger than those between arginine and water, making this self-association an enthalpically favorable process. arxiv.org
When interacting with proteins, MD simulations reveal that arginine preferentially interacts with aromatic and charged side chains of surface residues. arxiv.org The guanidinium (B1211019) group of arginine can engage in cation-π interactions with aromatic residues and form salt bridges with charged residues. arxiv.org This accumulation of arginine molecules on the protein surface creates a crowding effect that can lower the free energy of the protein in solution. researchgate.net
Coarse-grained (CG) simulations, a type of MD that simplifies the molecular representation to study larger systems and longer timescales, have been used to explore the protein aggregation process. These simulations have shown that the presence of arginine can prevent intermolecular interactions between protein domains, thereby reducing the propensity for aggregation. nih.gov For example, in simulations with the protein Reteplase, arginine was observed to reduce interactions between the catalytic domains of separate monomers, leading to the formation of much smaller oligomers compared to systems without arginine. nih.gov This suggests a stabilizing role for arginine that is mediated by its specific interactions with aggregation-prone regions on the protein surface. nih.gov
The table below summarizes key findings from MD simulations regarding L-arginine's interactions.
| Simulation Finding | Interacting Partners | Primary Interaction Type(s) | Consequence |
| Self-Association | Arginine-Arginine | Hydrogen Bonding | Formation of molecular clusters in solution arxiv.org |
| Protein Surface Binding | Arginine-Protein (Aromatic/Charged Residues) | Cation-π, Salt Bridges | Stabilization of partially unfolded intermediates arxiv.org |
| Aggregation Inhibition | Arginine-Protein (Aggregation-prone regions) | Direct interaction and surface crowding | Reduced intermolecular protein-protein interactions and aggregation nih.gov |
Density Functional Theory (DFT) for Molecular Structure and Bonding Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the ground-state energy and predicting the molecular geometry and bonding characteristics of compounds like L-Arginine dihydrochloride.
DFT calculations have been employed to perform systematic structural analyses of arginine and its salts. These studies examine intramolecular and intermolecular bonding, excitation energies, and electrostatic interactions. For instance, analysis of L-arginine salts using DFT with a B3LYP/6-31+G* basis set has helped to elucidate the nature of the hydrogen bonds stabilizing the crystal structures. researchgate.net The crystal structure of this compound monohydrate contains a double-charged arginine cation, [+(H2N)2CNH(CH2)3CH(NH3+)COOH], and the structure is stabilized by a network of N-H···O and N-H···Cl hydrogen bonds. researchgate.net
Furthermore, periodic DFT-D calculations, which account for dispersion interactions, have proven valuable in validating and refining crystal structures determined from experimental methods like powder X-ray diffraction (XRD). researchgate.net This combined computational and experimental approach enhances the accuracy of the determined structure, particularly for locating hydrogen atoms, which are often difficult to resolve with XRD alone. researchgate.netmdpi.com DFT has also been used to analyze the various neutral and ionic forms of arginine, providing insights into their conformational stability and electronic properties, which are crucial for understanding their role in molecular interactions. nih.gov
Key parameters calculated using DFT for arginine forms include:
Total electronic energy
Dipole moment
Zero-point vibrational correction energies nih.gov
These calculations help identify the most stable conformers in different environments and provide a basis for understanding the molecule's reactivity and interaction potential. nih.gov
In Silico Modeling for Protein Aggregation and Solubility Predictions
In silico modeling and computational simulations are key to deciphering the mechanism by which this compound suppresses protein aggregation and enhances protein solubility. These effects are critical in biopharmaceutical formulations and protein refolding processes. youtube.com
Computer simulation studies have also highlighted the importance of arginine's self-association in its ability to inhibit protein aggregation. youtube.com The formation of arginine clusters in solution contributes to a "neutral crowder" effect. researchgate.net These clusters, due to their size, can physically obstruct protein-protein interactions that lead to aggregation. arxiv.org This mechanism is distinct from denaturants like Guanidinium chloride, as arginine manages to suppress aggregation while preserving the stability of the native protein structure. researchgate.net The guanidinium group of arginine plays a central role, accumulating on the protein surface and contributing to this crowding effect, which ultimately lowers the free energy of proteins in solution. researchgate.net
The table below outlines the proposed mechanisms for aggregation suppression by this compound based on in silico modeling.
| Proposed Mechanism | Description | Predicted Outcome |
| Nucleation-Aggregation Shift | Affects pre-equilibria, shifting them towards dissociation. rawdatalibrary.net | Reduced concentration of aggregation seeds, slowing aggregation kinetics. researchgate.net |
| Neutral Crowder / Steric Hindrance | Self-associated arginine clusters physically block protein-protein contact points. arxiv.org | Inhibition of the association reactions that lead to aggregation. |
| Surface Interaction | Arginine binds to "sticky" aromatic and hydrophobic patches on protein surfaces. | Increased solubility of partially folded or unfolded protein states. |
Structural Energy Calculations for Polymorphic Forms
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical science as different polymorphs can exhibit distinct physical properties. Structural energy calculations are a vital computational tool for assessing the relative stability of these polymorphic forms.
Studies on derivatives of L-arginine, such as N-G-monomethyl-l-arginine hydrochloride, have utilized such calculations to compare the stability of its identified polymorphs, designated as Form A and Form D. These calculations determine the lattice energy of each crystalline form, which represents the energy released upon the formation of the crystal lattice from gaseous ions. The polymorph with the lower (more negative) lattice energy is generally considered the more stable form.
The table below presents the calculated lattice energies for the two polymorphic forms of N-G-monomethyl-l-arginine hydrochloride.
| Polymorphic Form | Crystal System | Space Group | Calculated Lattice Energy (kcal/mol) | Relative Stability |
| Form A | Orthorhombic | P2₁2₁2₁ | -128.8 | Less Stable |
| Form D | Monoclinic | P2₁ | -134.7 | More Stable |
These energy calculations, combined with experimental data on crystal packing and density, provide a comprehensive understanding of the thermodynamic relationship between different polymorphs.
Molecular Docking for Exploring Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. rawdatalibrary.net It is widely used to study the interactions between a small molecule (ligand), such as arginine, and a macromolecule (receptor), typically a protein. This method helps to visualize and quantify the intermolecular forces driving the interaction, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions.
Docking studies have been performed to understand how arginine interacts with the active sites or surfaces of various proteins. For example, in silico docking of arginine into the active site of the SARS-CoV-2 main protease (Mpro) was used to investigate its potential inhibitory action. The results of such studies are often quantified by a binding energy score, which estimates the strength of the interaction. In one study, arginine was found to bind to a key active site residue (CYS-145) of the protease.
Similarly, molecular docking of arginine into the active site of human neuronal nitric oxide synthase (nNOS) has been visualized, showing the formation of specific hydrogen bonds that anchor the molecule within the binding pocket. In studies involving soy protein hydrolysate, molecular docking simulations indicated that hydrogen bonds are the primary driving force for the binding of L-arginine to the protein fragments.
The results from a molecular docking study of various ligands, including arginine, with the SARS-CoV-2 main protease are summarized below.
| Ligand | Lowest Binding Energy (kcal/mol) |
| Arginine | -5.2 |
| Citrulline | -5.8 |
| N-acetyl citrulline | -5.9 |
| Thiocitrulline | -6.2 |
These computational docking studies provide valuable, atom-level insights into how this compound recognizes and interacts with biological macromolecules, complementing experimental data on its function and effects. rawdatalibrary.net
Advanced Research Applications in Biotechnology and Material Science Non Clinical
Application in Biopharmaceutical Protein Production and Formulation
The production of therapeutic proteins, such as monoclonal antibodies and recombinant proteins, is a cornerstone of modern medicine. However, the manufacturing process is often hampered by issues of protein misfolding, aggregation, and instability. L-Arginine dihydrochloride (B599025) has been widely adopted as a valuable excipient to mitigate these challenges, thereby improving the efficiency of production and the quality of the final biopharmaceutical product.
Protein Refolding Strategies for Recombinant Proteins
A significant challenge in the production of recombinant proteins, particularly in microbial expression systems like E. coli, is the formation of insoluble and inactive protein aggregates known as inclusion bodies. To obtain biologically active proteins, these inclusion bodies must be solubilized using denaturants and subsequently refolded into their correct three-dimensional structures. L-Arginine dihydrochloride is a key component in many refolding buffers due to its remarkable ability to suppress protein aggregation during this critical step.
The mechanism by which this compound facilitates protein refolding is multifaceted. It is understood to increase the solubility of folding intermediates, which are often prone to aggregation. By preventing the formation of intermolecular interactions that lead to aggregation, this compound allows the protein molecules more time and a more favorable environment to achieve their native conformation. Research has shown that the presence of this compound in refolding buffers can significantly increase the yield of correctly folded, active protein.
Stabilization of Biologics During Storage and Transportation
Maintaining the stability of biologic drugs throughout their shelf life and during transportation is paramount to ensuring their safety and efficacy. Biologics are susceptible to various degradation pathways, including denaturation, aggregation, and fragmentation, which can be triggered by changes in temperature, pH, and mechanical stress. This compound is employed as a stabilizer in liquid formulations of biologics to protect against these degradation processes.
Studies have demonstrated that this compound can enhance the thermal stability of proteins. For instance, in studies with the model protein etanercept, this compound was shown to increase the melting temperatures (Tm1 and Tm2), indicating a stabilizing effect on the protein's structure rsc.org. It acts by preferentially excluding itself from the protein surface, which thermodynamically favors the more compact, native state of the protein. Furthermore, it can suppress the formation of protein aggregates, a major cause of immunogenicity and loss of activity in biologic drugs.
Role as an Excipient in Formulations to Suppress Protein Aggregation and Reduce Viscosity
In high-concentration protein formulations, which are often desired for subcutaneous administration, protein aggregation and high viscosity are significant formulation challenges. This compound serves as a dual-function excipient, effectively suppressing protein aggregation and reducing the viscosity of these formulations.
Its role as an aggregation suppressor is linked to its ability to weaken protein-protein interactions. The guanidinium (B1211019) group of the arginine molecule is thought to interact with aromatic and charged amino acid residues on the protein surface, thereby masking hydrophobic patches and reducing the propensity for self-association. This leads to a decrease in the formation of both soluble and insoluble aggregates.
The viscosity-reducing effect of this compound is particularly beneficial for the development of patient-friendly subcutaneous injections. High viscosity can make injection difficult and painful. This compound disrupts the protein-protein interactions that contribute to the formation of a viscous protein network. Research has shown that the addition of this compound can significantly lower the viscosity of concentrated antibody solutions, making them more suitable for administration.
| BGG Concentration | This compound Concentration | Resulting Viscosity |
|---|---|---|
| 250 mg/mL | 1,000 mM | Below 50 cP |
Use in Enzyme Preservation for Molecular Diagnostics
The accuracy and reliability of molecular diagnostic assays heavily depend on the stability and activity of the enzymes used, such as DNA polymerases in the polymerase chain reaction (PCR). The need for a cold chain to preserve these enzymes presents logistical and financial challenges, particularly in resource-limited settings. This compound has been identified as a promising stabilizer for enzymes, enabling their storage at ambient temperatures without significant loss of activity.
A study on the preservation of DNA polymerases demonstrated the efficacy of this compound as a stabilizing agent. In this research, Pfu polymerase stored with 1 M this compound maintained its enzymatic activity for three months at temperatures of 4°C, 25°C, and even 37°C. In contrast, the polymerase without the stabilizer lost its activity at 37°C. The stabilizing mechanism of this compound in this context is attributed to its ability to prevent protein aggregation, enhance solubility, and stabilize the enzyme's structure through electrostatic interactions. This application of this compound has the potential to significantly reduce the reliance on cold storage for molecular diagnostic reagents, making these critical technologies more accessible globally.
Potential in Optoelectronics Applications
Beyond its applications in biotechnology, this compound has garnered attention in the field of material science for its potential use in optoelectronic devices. This interest stems from the nonlinear optical (NLO) properties of its crystalline form.
Nonlinear Optical (NLO) Properties of this compound Crystals
Nonlinear optical materials are capable of altering the properties of light that passes through them, a phenomenon that is crucial for applications such as frequency conversion, optical switching, and signal processing. This compound crystals have been shown to exhibit significant NLO properties, specifically second-harmonic generation (SHG). SHG is a process where two photons with the same frequency interact with the NLO material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.
Research has demonstrated that this compound crystals, when irradiated with a laser, can efficiently generate a second-harmonic signal. The intensity of this generated light has been found to be comparable to that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material. Doping this compound crystals with lanthanum chloride has been shown to further enhance the SHG efficiency, making it 1.25 to 1.5 times greater than that of KDP ijans.org.
The optical transparency of this compound crystals is another important characteristic for NLO applications. Studies have shown that these crystals are transparent in the visible and near-infrared regions of the electromagnetic spectrum, with a lower UV cut-off wavelength around 233 nm sut.ac.th. This wide transparency window allows for the transmission of both the fundamental and the second-harmonic light with minimal loss.
| Property | Value | Reference |
|---|---|---|
| Second Harmonic Generation (SHG) Efficiency | Comparable to KDP | sut.ac.th |
| SHG Efficiency (LaCl3 doped) | 1.25 - 1.5 times that of KDP | ijans.org |
| UV Cut-off Wavelength | ~233 nm | sut.ac.th |
Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Etanercept |
| Potassium dihydrogen phosphate (KDP) |
| Lanthanum chloride |
Second Harmonic Generation (SHG) Efficiency Measurements
This compound and its derivatives have been investigated for their nonlinear optical (NLO) properties, particularly their ability to generate a second harmonic signal. The efficiency of second harmonic generation (SHG) is a key metric for NLO materials, which are valuable in applications like optical modulation, fiber optic communication, and optoelectronics. researchgate.net The SHG efficiency of these materials is typically measured relative to a standard reference material, potassium dihydrogen phosphate (KDP). ijans.orgrasayanjournal.co.in
Pure L-arginine hydrochloride has an SHG efficiency that is 0.38 times that of KDP. researchgate.net However, research has shown that this efficiency can be significantly enhanced by doping the L-arginine hydrochloride crystals with other compounds. For instance, doping with lanthanum chloride (LaCl₃) has been shown to increase the SHG efficiency substantially. ijans.org Crystals doped with 1 mol% and 2 mol% of LaCl₃ exhibited SHG efficiencies that were 1.25 and 1.5 times greater than that of the KDP standard, respectively. ijans.org This enhancement is indicated by the emission of green light (wavelength of 532 nm) when subjected to a laser source, confirming the frequency-doubling behavior of the material. ijans.org
The addition of other inorganic salts has also been studied to determine their effect on SHG efficiency. The inclusion of potassium nitrate (B79036) (KNO₃) has been found to increase the SHG efficiency of similar amino acid crystals, while calcium nitrate (CaNO₃) acted as a poison, decreasing the efficiency for L-Arginine. rasayanjournal.co.in These findings underscore the potential of doped this compound crystals as promising candidates for the fabrication of optoelectronic devices and for laser applications due to their wide optical transparency and enhanced SHG efficiency. ijans.org
| Compound | SHG Efficiency (Relative to KDP) | Reference |
|---|---|---|
| L-Arginine Hydrochloride (Pure) | 0.38 | researchgate.net |
| L-Arginine Hydrochloride doped with 1 mol% LaCl₃ | 1.25 | ijans.org |
| L-Arginine Hydrochloride doped with 2 mol% LaCl₃ | 1.50 | ijans.org |
Development of Novel Chemical Entities from this compound
This compound serves as a foundational structure for the synthesis of novel chemical entities with specialized applications, particularly in biochemical research and medical imaging. These derivatives often involve isotopic labeling or the addition of functional groups to alter their biological activity or to enable their detection.
One significant area of development is in radio-labeled arginine derivatives for tumor imaging. mdpi.com For example, a novel arginine derivative was designed for this purpose by introducing a fluoroethoxy benzyl (B1604629) group on the carbon-4 position of the arginine skeleton. mdpi.com This modification was intended to improve the radiolabeling yield and enhance its tumor imaging capabilities. This compound, along with others like (2S,4S)4-[¹⁸F]FPArg, is designed to target the cationic amino acid transporter system, which is often upregulated in cancer cells that cannot synthesize their own arginine. mdpi.com
Other derivatives have been developed for use as research tools to study metabolic pathways and enzyme inhibition. Nᴳ,Nᴳ′-Dimethyl-L-arginine dihydrochloride is an endogenous inhibitor of nitric oxide synthesis, a critical signaling pathway in various physiological processes. sigmaaldrich.com Additionally, a range of isotopically labeled L-Arginine hydrochloride variants have been synthesized, including those labeled with ¹³C, ¹⁵N, and deuterium (B1214612) (d). medchemexpress.com These labeled compounds, such as L-Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride, are invaluable in metabolic studies, allowing researchers to trace the fate of arginine in biological systems. medchemexpress.com
| Derivative Name | Key Feature / Application | Reference |
|---|---|---|
| (2S,4S)4-[¹⁸F]FPArg | [¹⁸F]-labeled derivative for tumor imaging via PET scans. | mdpi.com |
| Nᴳ,Nᴳ′-Dimethyl-L-arginine dihydrochloride | Endogenous inhibitor of nitric oxide synthesis. | sigmaaldrich.com |
| L-Arginine-¹³C₆,¹⁵N₄,d₇ hydrochloride | Stable isotope-labeled version for metabolic research. | medchemexpress.com |
| Novel [¹⁸F]fluoroethoxy benzyl arginine derivative | Designed for improved radiolabeling yield in tumor imaging. | mdpi.com |
Applications in Chromatographic Separations for Protein Purification
This compound (ArgHCl) is utilized as a versatile mobile phase additive in various chromatographic techniques to improve the purification of proteins, particularly monoclonal antibodies (mAbs). nih.govresearchgate.net Its primary functions include suppressing protein aggregation and modulating the interaction between the target protein and the chromatography resin, which can enhance recovery and purity. nih.govresearchgate.net
In affinity chromatography, the effect of ArgHCl is highly dependent on the specific ligand used. For Protein A chromatography, ArgHCl promotes the elution of antibodies, reducing the retention of mAbs on the column. nih.govpolscientific.com This can be beneficial for developing milder elution conditions. Conversely, in Protein L chromatography, ArgHCl has the opposite effect, suppressing antibody elution and increasing retention. nih.govpolscientific.com In Immobilized Metal Affinity Chromatography (IMAC), ArgHCl has been shown to interfere with the binding of histidine-tagged proteins to nickel columns, although this interference is significantly reduced at concentrations below 200 mM. nih.gov
ArgHCl is also effective in other chromatographic modes. In hydrophobic interaction chromatography (HIC) and ion-exchange chromatography (IEC), its inclusion in the mobile phase can enhance the elution of bound proteins, leading to greater recovery and reduced aggregation. researchgate.net It can also be used to reduce non-specific protein binding in gel permeation chromatography. researchgate.net The unique properties of arginine, which can weaken both hydrophobic interactions and hydrogen bonding, contribute to its effectiveness as a mobile phase modifier in a wide range of protein purification protocols. researchgate.net
| Chromatography Method | Effect of this compound | Reference |
|---|---|---|
| Protein A Affinity Chromatography | Promotes antibody elution (reduces retention). | nih.govpolscientific.com |
| Protein L Affinity Chromatography | Suppresses antibody elution (increases retention). | nih.govpolscientific.com |
| Immobilized Metal Affinity Chromatography (IMAC) | Interferes with protein binding, but is manageable below 200 mM. | nih.gov |
| Hydrophobic Interaction Chromatography (HIC) | Enhances elution of proteins. | researchgate.net |
| Ion-Exchange Chromatography (IEC) | Enhances elution of proteins, leading to greater recovery. | researchgate.net |
| Gel Permeation Chromatography | Reduces non-specific protein binding. | researchgate.net |
Research Methodological Considerations and Analytical Techniques
Chromatographic Techniques for Compound Analysis
Chromatography is a cornerstone for the separation and analysis of L-Arginine dihydrochloride (B599025) and its related substances. Various chromatographic modes are employed to assess different attributes of the compound.
High-Performance Liquid Chromatography (HPLC) is a precise and widely adopted technique for determining the purity of L-Arginine dihydrochloride and quantifying any related impurities. helixchrom.com Reversed-phase HPLC (RP-HPLC) is frequently used, capitalizing on the hydrophobicity of the molecule for separation. researchgate.net
Methodologies often involve a C8 or C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724). researchgate.netijirt.org One method utilizes an Inertsil C8 column with a mobile phase of phosphate (B84403) buffer (pH 3.5) containing octane (B31449) sulfonic acid and acetonitrile (80:920), at a flow rate of 1.0 ml/min and detection at 215 nm, yielding a retention time of 7.5 minutes for L-Arginine. ijirt.org Another approach employs an amino chromatography column with a mobile phase of diammonium hydrogen phosphate solution and acetonitrile, with detection at 205 nm. google.com
Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, can also effectively retain and separate underivatized amino acids like arginine without the need for ion-pairing reagents. helixchrom.com The retention is controlled by adjusting the pH, buffer concentration, and acetonitrile content in the mobile phase. helixchrom.com
| Parameter | Method 1 Details | Method 2 Details | Method 3 Details |
|---|---|---|---|
| Column Type | Inertsil C8 (250 x 4.6 mm, 5 µm) ijirt.org | Amino column (LiChroCART250-4, NH2, 5 µm, 4.0 * 250mm) google.com | Coresep 100 (Mixed-Mode RP/Cation-Exchange) helixchrom.com |
| Mobile Phase | Phosphate buffer (pH 3.5) with octane sulfonic acid : Acetonitrile (920:80) ijirt.org | Diammonium hydrogen phosphate solution : Acetonitrile google.com | Aqueous buffer with acetonitrile (pH and concentration adjusted) helixchrom.com |
| Flow Rate | 1.0 ml/min ijirt.org | 0.8 - 1.2 ml/min google.com | Not specified |
| Detection Wavelength | 215 nm ijirt.org | 205 nm google.com | Not specified |
| Retention Time | 7.5 min ijirt.org | Not specified | Adjustable by mobile phase composition helixchrom.com |
Thin-Layer Chromatography (TLC) serves as a straightforward and rapid method for assessing the homogeneity of this compound. biospectra.usgavinpublishers.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
For this compound, the stationary phase is typically a 0.25mm layer of chromatographic silica (B1680970) gel mixture. biospectra.us A sample solution is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase. A common developing solvent system is a mixture of isopropyl alcohol and ammonium (B1175870) hydroxide (B78521) in a 70:30 ratio. biospectra.us After development, the chromatogram is visualized using a spray reagent, such as a 2 mg/mL solution of ninhydrin (B49086) in a butanol and acetic acid mixture, which reacts with the amino acid to produce a colored spot. biospectra.us The presence of a single spot indicates the homogeneity of the compound.
| Parameter | Details |
|---|---|
| Adsorbent (Stationary Phase) | 0.25mm layer of Chromatographic Silica Gel Mixture biospectra.us |
| Developing Solvent System (Mobile Phase) | 70% Isopropyl Alcohol : 30% Ammonium Hydroxide biospectra.us |
| Visualization Reagent | 2 mg/mL Ninhydrin in 95% Butyl Alcohol : 5% 2N Acetic Acid biospectra.us |
| Application Volume | 5 µL biospectra.us |
Size Exclusion Chromatography (SEC) is a vital technique for studying protein interactions, particularly for characterizing molecular size variants and aggregates of antibody drugs. researchgate.netnih.gov In the context of these studies, L-Arginine hydrochloride is not the analyte but is often used as a crucial additive in the mobile phase. researchgate.netnih.gov
Non-specific or secondary interactions between protein analytes and the stationary phase can hinder SEC analysis, leading to poor column efficiency and inaccurate results. researchgate.netnih.gov L-Arginine hydrochloride added to the mobile phase, typically at concentrations between 0.2 M and 0.75 M, effectively suppresses these undesirable interactions. researchgate.netsigmaaldrich.com It can inhibit both hydrophobic and electrostatic interactions between the protein and the silica-based column packing material. researchgate.netresearchgate.net This results in improved peak shape, better resolution, and increased recovery of proteins and their soluble aggregates. nih.govresearchgate.net
Spectroscopic and Spectrometric Techniques for Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. Infrared spectroscopy, in particular, is a definitive method for confirming the identity of the compound.
The infrared absorption spectrum of this compound, determined using the potassium bromide disk method, exhibits a unique pattern of absorption intensities at specific wave numbers. nihs.go.jp This spectrum serves as a fingerprint for the molecule. According to the Japanese Pharmacopoeia, the identity of a sample is confirmed by comparing its infrared spectrum with a Reference Spectrum; both should show similar absorption intensities at the same wave numbers. nihs.go.jp Studies have utilized Fourier-Transform Infrared (FT-IR) Attenuated Total Reflectance (ATR) spectroscopy to characterize different crystalline forms of L-arginine halides, including this compound. researchgate.net Raman spectroscopy has also been employed to analyze the vibrational modes of the arginine molecule, providing complementary data to IR spectroscopy. researchgate.net
Biophysical Methods for Protein Interaction and Stability Studies
Biophysical methods provide quantitative insights into the interactions between this compound and proteins, as well as its effect on protein stability.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to monitor the formation and suppression of protein aggregates. researchgate.netamericanlaboratory.comazonano.com This method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size distribution. azonano.com
In studies involving L-Arginine, DLS has been used to demonstrate the compound's ability to suppress protein aggregation. For instance, the aggregation of denatured lysozyme (B549824), monitored by light scattering at 600 nm, was shown to be suppressed in a concentration-dependent manner by L-Arginine hydrochloride. researchgate.net Similarly, DLS studies on alcohol dehydrogenase and insulin (B600854) showed that arginine shifts the population of aggregates from particles with higher hydrodynamic radii to those with lower ones. nih.govresearchgate.net This suggests that arginine prevents protein aggregation by inhibiting the intermolecular interactions among molecules that are prone to aggregation. nih.govresearchgate.net
Fluorescence Resonance Energy Transfer (FRET) for Subunit Assembly Dynamics
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to measure the distance between two fluorophores, typically on the nanometer scale, providing insights into molecular interactions, conformational changes, and assembly dynamics. In the context of this compound, FRET has been instrumental in elucidating its effect on the quaternary structure and subunit dynamics of proteins.
A notable application involves the study of α-crystallin, a major protein in the eye lens that acts as a molecular chaperone. Research has shown that this compound can enhance the chaperone-like activity of α-crystallin. formulationbio.com FRET experiments were conducted to understand the mechanism behind this enhancement. These studies revealed that this compound significantly increases the rate of subunit exchange among the oligomers of α-crystallin. formulationbio.com This finding suggests that this compound induces a loosening of the protein's subunit assembly, perturbing its quaternary structure. formulationbio.com This structural perturbation is believed to be a key factor in modulating the protein's chaperone activity. formulationbio.com The use of FRET provided direct evidence of these dynamic changes in subunit assembly, which could not have been observed with static structural analysis methods.
The principle of this FRET application involves labeling different populations of α-crystallin oligomers with donor and acceptor fluorophores. When subunit exchange occurs in the presence of this compound, the donor and acceptor fluorophores come into close proximity, allowing for energy transfer and a detectable change in the fluorescence signal. The rate of this change is directly proportional to the rate of subunit exchange, providing a quantitative measure of the assembly dynamics.
Asymmetric Flow Field Flow Fractionation (AF4) for Polymer and Particle Separation
Asymmetric Flow Field Flow Fractionation (AF4) is a versatile separation technique used for the characterization of macromolecules, polymers, aggregates, and nanoparticles based on their size in solution. formulationbio.comnih.gov Unlike traditional column-based chromatography methods like size-exclusion chromatography (SEC), AF4 utilizes an open channel with a semi-permeable membrane, which minimizes shear forces and interactions with a stationary phase. chromatographyonline.com This makes it particularly suitable for analyzing large or aggregation-prone species. chromatographyonline.com
While AF4 is not typically used for the direct analysis of small molecules like this compound, it is a highly relevant and powerful tool for characterizing pharmaceutical formulations in which this compound is used as an excipient. L-arginine is frequently included in biopharmaceutical formulations, particularly for therapeutic proteins, to reduce or prevent protein aggregation. nih.gov
The utility of AF4 lies in its ability to accurately separate and quantify protein monomers, dimers, and higher-order aggregates, including submicron particles, that may form during manufacturing, storage, or stress conditions. nih.gov For a formulation containing this compound as a stabilizer, AF4 can be employed to:
Assess Formulation Stability: By analyzing samples over time or after exposure to stress (e.g., heat), AF4 can quantify the effectiveness of this compound in preventing the formation of aggregates.
Characterize Particle Size Distribution: The technique provides high-resolution separation of particles ranging from a few nanometers to several micrometers, allowing for a detailed profile of any soluble or insoluble aggregates. nih.gov
Validate Other Methods: AF4 can be used as an orthogonal technique to SEC, which can sometimes yield artifacts due to on-column interactions or shear-induced aggregate dissociation.
By coupling AF4 with various detectors, such as Multi-Angle Light Scattering (MALS) and UV detectors, researchers can simultaneously determine the size, molar mass, and concentration of the eluting species, providing a comprehensive characterization of the formulation's particulate content.
Biochemical Assays for Enzymatic Activity Measurement
Biochemical assays are fundamental for quantifying the concentration of L-arginine and for measuring the activity of enzymes that metabolize it, such as arginase. These assays are crucial for understanding its role in various biochemical pathways, including the urea (B33335) cycle.
Enzymatic end-point analysis provides a specific and quantitative method for determining L-arginine concentrations in diverse samples like biological fluids and juices. nih.gov One common assay involves a series of coupled enzymatic reactions. In this system, L-arginine is first hydrolyzed by the enzyme arginase to produce urea and ornithine. researchgate.netelsevierpure.com The urea produced is then further hydrolyzed by urease to yield ammonia (B1221849) and carbon dioxide. Finally, the ammonia is utilized by glutamate (B1630785) dehydrogenase in a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm. The total change in absorbance is directly proportional to the initial L-arginine concentration.
Alternatively, other enzyme-based assays convert L-arginine through a series of intermediates that react with a probe to produce a stable colorimetric signal, often measured at 450 nm. nih.gov These assays can be highly sensitive, detecting L-arginine concentrations in the micromolar range. uni-muenchen.de
The table below summarizes findings from an evaluation of an enzymatic end-point assay for L-arginine in synthetic wine samples, demonstrating the method's accuracy and precision. nih.gov
| Parameter | Concentration Range (mg/L) | Result |
| Recovery | 0 - 100 | 98.3% - 104.4% |
| Precision (Coefficient of Variation) | 0 - 100 | 0.4% - 1.47% |
Assays are also available to specifically measure the activity of arginase itself. elsevierpure.com In these kits, arginase activity is determined by measuring the amount of urea produced from the L-arginine substrate. The urea reacts with other reagents in the kit to generate a colored or fluorescent product, allowing for the quantification of enzyme activity. elsevierpure.com
Approaches for Genotoxicological Assessment in Cellular Models
Genotoxicological assessment is a critical step in evaluating the potential of a substance to cause DNA or chromosomal damage. Standard cellular models and assays are employed for this purpose.
The In Vitro Mammalian Cell Chromosome Aberration Test is a key assay used to identify agents that cause structural damage to chromosomes in cultured mammalian cells. researchgate.net In this test, cell cultures (such as human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary cells) are exposed to the test substance. nih.gov Following exposure and a recovery period, the cells are treated with an agent that arrests them in the metaphase stage of cell division. Chromosomes are then harvested, stained, and microscopically examined for structural aberrations, which can include breaks, gaps, or rearrangements. The test is conducted both with and without an external metabolic activation system (e.g., S9 fraction) to account for metabolites that may be genotoxic. An increase in the frequency of structural aberrations compared to control cultures indicates a potential genotoxic hazard. researchgate.net
The Bacterial Reverse Mutation Assay , commonly known as the Ames test, is a widely used initial screening test for identifying substances that can cause gene mutations. The assay utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine. These bacteria are exposed to the test substance and plated on a medium lacking the essential amino acid. If the substance is a mutagen, it will cause a reverse mutation that restores the gene's function, allowing the bacteria to grow and form visible colonies. A dose-dependent increase in the number of revertant colonies compared to a negative control suggests mutagenic potential.
In the context of L-arginine, studies have shown that its presence can be a source of false-positive results in the Ames test. Research demonstrated that solutions containing arginine, when tested in the presence of a metabolic activation system, induced a significant increase in the number of revertant colonies in S. typhimurium strains TA98 and TA100.
The table below presents data from a study investigating the effect of arginine on revertant colony counts in the Ames test with metabolic activation.
| Strain | Arginine Dose (mg/plate) | Result |
| TA98 | 1.2 - 8 | Biologically significant increase in revertants |
| TA100 | 1.2 - 8 | Biologically and statistically significant increase in revertants |
| TA1535 | 8 | Statistically significant increase in revertants |
This effect was observed with arginine from two different sources, suggesting it was not due to impurities. The findings indicate that a functional metabolic activation system is required for this effect and that the presence of arginine in test mixtures could be a confounding factor in the assessment of other compounds.
Future Directions and Emerging Research Avenues
Exploration of New Polymorphic Forms and Co-crystals
The solid-state properties of a pharmaceutical compound are critically dependent on its crystalline form. Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, can significantly impact a compound's solubility, stability, and bioavailability. Research into the polymorphic landscape of L-arginine dihydrochloride (B599025) is an active area of investigation.
Different polymorphic forms of related salts, such as L-arginine hydrochloride, have been identified, each exhibiting distinct crystallographic properties. For instance, studies have revealed both anhydrous and hydrated forms, with variations in their crystal systems (e.g., monoclinic and orthorhombic). researchgate.netacs.org The pursuit of new polymorphic forms of L-arginine dihydrochloride is driven by the potential to discover a form with superior physicochemical properties.
Furthermore, the formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, represents a promising strategy for modulating the properties of L-arginine. Co-crystallization of L-arginine with other molecules, such as quercetin, has been shown to improve the aqueous solubility of the co-former. tandfonline.com The exploration of novel co-crystals of this compound with various pharmaceutically acceptable co-formers could lead to the development of new solid forms with enhanced performance characteristics.
| Compound | Crystal System | Space Group | Key Findings |
|---|---|---|---|
| L-arginine hydrochloride (anhydrous) | Monoclinic | P21 | Stereochemistry of additives can stabilize this form. researchgate.net |
| NG-monomethyl-l-arginine hydrochloride (Form A) | Orthorhombic | P212121 | Less stable polymorphic structure. acs.org |
| NG-monomethyl-l-arginine hydrochloride (Form D) | Monoclinic | P21 | More stable polymorphic structure with lower lattice energy. acs.org |
| Quercetin-arginine co-crystal | Not specified | Not specified | Improved aqueous solubility of quercetin. tandfonline.com |
Advanced Understanding of Protein-L-Arginine Dihydrochloride Interactions at the Atomic Level
L-arginine is known to interact with proteins, influencing their stability and solubility. A deeper, atomic-level understanding of these interactions is crucial for applications in biopharmaceutical formulation and protein engineering. Techniques such as X-ray crystallography and neutron diffraction are pivotal in elucidating the precise nature of these interactions.
X-ray crystallography can provide high-resolution structural data of proteins in the presence of this compound, revealing how the amino acid binds to the protein surface and influences its conformation and hydration shell. Neutron diffraction offers a unique advantage in its ability to locate hydrogen atoms, providing detailed insights into hydrogen bonding networks between L-arginine, the protein, and surrounding water molecules. rsc.orgresearchgate.net
Molecular dynamics (MD) simulations have been employed to study the effect of arginine on protein stability, such as with hen egg-white lysozyme (B549824). nih.gov These simulations suggest that arginine molecules can self-associate and interact with arginine residues on the protein surface, thereby preventing protein-protein aggregation. nih.gov An advanced understanding of these interactions at the atomic level will facilitate the rational design of protein formulations with enhanced stability.
Development of Novel Arginine Dihydrochloride-Based Materials for Specialized Applications
The unique chemical properties of this compound make it an attractive building block for the development of novel materials with specialized applications. Research is ongoing in areas such as drug delivery, tissue engineering, and biomaterials.
In drug delivery, this compound can be incorporated into polymeric matrices to create controlled-release systems. Its role in promoting wound healing makes it a valuable component in such formulations. Additionally, L-arginine-functionalized materials are being explored for their potential in regenerative medicine. For instance, biofunctionalized hydrogel scaffolds composed of carboxymethyl cellulose, chitosan, and polyvinyl alcohol with L-arginine have been shown to enhance cell attachment and proliferation, which is beneficial for wound healing applications. nih.gov
Furthermore, L-arginine hydrochloride is utilized as a stabilizer in biologic formulations, helping to maintain the integrity of proteins and prevent aggregation. pfanstiehl.com The development of new materials incorporating this compound could lead to advancements in various biomedical and biotechnological fields.
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental techniques is becoming increasingly important in chemical and biological research. For this compound, integrating these approaches can provide predictive models for its behavior in various systems.
Molecular dynamics (MD) simulations and quantum chemical calculations can offer insights into the conformational dynamics, solvation properties, and interaction energies of this compound. nih.govnbuv.gov.uashokuken.or.jp For example, MD simulations have been used to determine the physicochemical properties of poly-L-arginine in solution, which were then validated by experimental data. nih.gov
By combining computational predictions with experimental results from techniques like spectroscopy, calorimetry, and crystallography, researchers can develop robust models that can accurately predict the impact of this compound on protein stability, its phase behavior, and its interactions with other molecules. This integrated approach can accelerate the design and optimization of this compound-based products.
| Technique | Type | Application |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Computational | Studying protein stability, self-association, and physicochemical properties. nih.govnih.gov |
| Quantum Chemical Calculations | Computational | Investigating electronic structure and interaction energies. nbuv.gov.ua |
| X-ray Crystallography | Experimental | Determining crystal structures of polymorphs and co-crystals. researchgate.netacs.orgnih.gov |
| Neutron Diffraction | Experimental | Locating hydrogen atoms and studying hydration. rsc.orgresearchgate.net |
Investigation of this compound as a Regulator of Non-Human Biological Systems (e.g., Microbial or Plant Biochemistry)
The biological roles of L-arginine are not limited to human physiology. Emerging research is exploring its regulatory functions in non-human biological systems, such as microbial and plant biochemistry.
In microbiology, studies have investigated the effect of L-arginine on the growth and biofilm formation of bacteria like Streptococcus mutans. nih.govresearchgate.net The findings suggest that L-arginine concentration can influence bacterial metabolism and biofilm development, which has implications for areas like oral health. nih.govresearchgate.net L-arginine metabolism is also a key aspect of host-microbe interactions in the gut. nih.gov
In plant science, L-arginine is recognized as a plant growth regulator. nih.gov It can act as a precursor for signaling molecules and can help plants mitigate the effects of environmental stresses such as drought and salinity. nih.govagrifoodscience.comnih.gov Exogenous application of L-arginine has been shown to improve growth, photosynthesis, and antioxidant activity in various plant species, including maize and wheat. nih.govnih.gov Further investigation into the mechanisms by which this compound regulates these processes could lead to new strategies for enhancing crop resilience and productivity.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for assessing the purity of L-Arginine dihydrochloride in preclinical studies?
- Methodological Answer : Purity analysis typically involves:
- Heavy metal testing via Ph. Eur. Method 1 (using 1.0 g sample, ≤20 ppm lead allowed) .
- Ammonium content determination under reduced-pressure distillation (≤0.02% threshold) .
- Arsenic quantification using Method 1 (≤2 ppm limit) .
- Chromatographic techniques (e.g., HPLC or GC-FID) for detecting organic impurities, as demonstrated in degradation studies of structurally similar compounds .
Q. How is this compound synthesized, and what are the critical parameters for optimizing yield?
- Methodological Answer : A common synthesis route involves:
Esterification of L-Arginine with ethanol/HCl to form L-Arginine ethyl ester dihydrochloride .
Acylation of the α-amino group with fatty acid chlorides to produce surfactants or peptide derivatives .
- Key parameters : Reaction time (12–24 hours for esterification), temperature (0–5°C for acylation), and purification via recrystallization or column chromatography .
Q. What are the recommended storage conditions to maintain this compound stability?
- Methodological Answer :
- Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .
- Monitor for deliquescence using Karl Fischer titration for moisture content analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell-based studies?
- Methodological Answer :
- Standardize protocols : Adhere to NIH guidelines for reporting experimental conditions (e.g., cell line authentication, passage number, and culture media composition) .
- Comparative studies : Replicate experiments under controlled variables (e.g., pH, temperature) to isolate confounding factors .
- Data normalization : Use internal standards (e.g., deuterated arginine derivatives) in mass spectrometry to improve reproducibility .
Q. What strategies are effective for enhancing the solubility and bioavailability of this compound in drug delivery systems?
- Methodological Answer :
- Co-crystallization : Combine with co-formers (e.g., succinic acid) to modify crystalline lattice structures .
- Nanoencapsulation : Use lipid-based nanoparticles or cyclodextrins to improve gastrointestinal absorption, as shown in studies on similar dihydrochloride salts .
- pH adjustment : Optimize formulations for physiological pH (6.8–7.4) to prevent precipitation in vivo .
Q. How can researchers validate the stability of this compound under extreme pH or thermal conditions?
- Methodological Answer :
- Forced degradation studies : Expose samples to 0.1M HCl/NaOH (pH 1–13) and analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Measure mass loss at 100–200°C to assess thermal decomposition thresholds .
- Kinetic modeling : Use Arrhenius equations to predict shelf life under accelerated storage conditions (40°C/75% RH) .
Q. What role does this compound play in modulating enzymatic activity, and how can this be quantified?
- Methodological Answer :
- Enzyme inhibition assays : Measure LSD1 (lysine-specific demethylase) activity using H3K4/H3K9 methylation markers, as demonstrated with structurally related inhibitors .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between this compound and target enzymes .
- Molecular docking : Use software like AutoDock to predict interaction sites with arginase or nitric oxide synthase .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the environmental impact of this compound in soil or aquatic systems?
- Methodological Answer :
- Soil degradation studies : Adapt GC-FID methods validated for Enisamium iodide and Tilorone dihydrochloride to quantify residual this compound .
- Aquatic toxicity testing : Use OECD guidelines (e.g., Daphnia magna acute toxicity tests) with LC50 calculations .
- Metabolite profiling : Identify breakdown products (e.g., ornithine, urea) via high-resolution mass spectrometry .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- ANOVA with post-hoc tests : Compare multiple treatment groups, adjusting for family-wise error rates (e.g., Tukey’s test) .
- Meta-analysis : Pool data from independent studies to identify trends in efficacy or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
